molecular formula C27H21F2N5O B15603992 Ontunisertib CAS No. 2647949-48-0

Ontunisertib

Número de catálogo: B15603992
Número CAS: 2647949-48-0
Peso molecular: 469.5 g/mol
Clave InChI: QGXRIRYULXOGDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ontunisertib is a useful research compound. Its molecular formula is C27H21F2N5O and its molecular weight is 469.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

2647949-48-0

Fórmula molecular

C27H21F2N5O

Peso molecular

469.5 g/mol

Nombre IUPAC

N-[(2,6-difluorophenyl)methyl]-2-[3-(6-methyl-2-pyridinyl)-4-quinolin-4-ylpyrazol-1-yl]acetamide

InChI

InChI=1S/C27H21F2N5O/c1-17-6-4-11-25(32-17)27-21(18-12-13-30-24-10-3-2-7-19(18)24)15-34(33-27)16-26(35)31-14-20-22(28)8-5-9-23(20)29/h2-13,15H,14,16H2,1H3,(H,31,35)

Clave InChI

QGXRIRYULXOGDQ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

Ontunisertib's Mechanism of Action in Intestinal Fibrosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ontunisertib (formerly AGMB-129) is a first-in-class, orally administered, gastrointestinally-restricted small molecule inhibitor of the Activin Receptor-Like Kinase 5 (ALK5), also known as the Transforming Growth Factor-beta (TGF-β) type I receptor. Developed by Agomab Therapeutics, it represents a promising therapeutic strategy for fibrostenosing Crohn's Disease (FSCD), a debilitating condition characterized by progressive fibrosis of the intestinal tract for which there are currently no approved medical treatments.[1][2][3] this compound is designed to act locally in the gut to inhibit the central pro-fibrotic TGF-β pathway, thereby reducing collagen deposition and potentially reversing established fibrosis, while its rapid first-pass metabolism minimizes systemic exposure and the risk of associated cardiovascular toxicities.[1][3][4]

This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing available data from clinical trials and outlining the experimental protocols relevant to its development.

Core Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway

Intestinal fibrosis is the culmination of a chronic inflammatory process that leads to excessive deposition of extracellular matrix (ECM) proteins, resulting in tissue scarring, stricture formation, and bowel obstruction.[2][3] The TGF-β signaling pathway is a master regulator of this process.[5]

This compound's therapeutic effect is derived from its potent and selective inhibition of ALK5. By blocking ALK5, this compound interrupts the canonical Smad-dependent signaling cascade, a critical pathway in the pathogenesis of intestinal fibrosis.

Signaling Pathway

The binding of TGF-β to its type II receptor (TGF-βRII) induces the recruitment and phosphorylation of ALK5. Activated ALK5 then phosphorylates the receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3. These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus. In the nucleus, this complex acts as a transcription factor, binding to Smad-binding elements in the promoter regions of target genes to regulate their expression. This signaling cascade ultimately leads to the activation of myofibroblasts, the primary producers of ECM proteins like collagen, and the downregulation of ECM-degrading enzymes, tipping the balance towards fibrosis.[5]

This compound, by inhibiting ALK5, prevents the phosphorylation of Smad2 and Smad3, thereby blocking the downstream profibrotic gene expression program.

TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGF-beta_RII TGF-βRII TGF-beta->TGF-beta_RII ALK5 ALK5 (TGF-βRI) TGF-beta_RII->ALK5 Recruitment & Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation This compound This compound This compound->ALK5 Inhibition pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Transcription Transcription of Pro-fibrotic Genes (e.g., Collagen, TIMPs) Smad_complex->Transcription Nuclear Translocation Fibrosis Intestinal Fibrosis Transcription->Fibrosis

Caption: this compound's inhibition of the TGF-β/ALK5 signaling pathway.

Clinical Development and Efficacy Data

This compound is currently being evaluated in the STENOVA Phase 2a clinical trial, a randomized, double-blind, placebo-controlled study in patients with fibrostenosing Crohn's disease.[1][2]

STENOVA Phase 2a Trial Data

The following tables summarize the key findings from the STENOVA trial based on publicly available information. It is important to note that detailed quantitative data from the full cohort are pending presentation at a future scientific conference.

Table 1: STENOVA Trial Design

ParameterDescription
Study Name STENOVA
Phase 2a
Design Randomized, double-blind, placebo-controlled
Patient Population Patients with fibrostenosing Crohn's Disease (FSCD) and symptomatic intestinal strictures.
Number of Participants 103
Treatment Arms 1. This compound (100mg once daily) 2. This compound (200mg twice daily) 3. Placebo
Treatment Duration 12 weeks
Primary Endpoint Safety and tolerability
Secondary Endpoints Pharmacokinetics (PK) and target engagement (measured by transcriptomics in mucosal biopsies)
Exploratory Endpoints Simple Endoscopic Score for Crohn's Disease (SES-CD), Magnetic Resonance Enterography (MRE), Stricturing Patient-Reported Outcome (S-PRO)

Source: Agomab Therapeutics Press Releases, 2025[1][2]

Table 2: Summary of Key Clinical Findings

EndpointResultQuantitative Data (Interim Analysis, n=44, High Dose vs. Placebo)
Safety & Tolerability Primary endpoint met. Favorable safety and tolerability profile. Incidence and severity of adverse events were similar across treatment and placebo arms. No signs of cardiac toxicity.Not applicable
Pharmacokinetics (PK) Confirmed gut-restricted profile. High local exposure in the GI tract with minimal systemic exposure.Not yet publicly available.
Target Engagement Significant downregulation of fibrotic and inflammatory pathways in mucosal biopsies.Fibrotic Pathways: p = 0.0036 Inflammatory Pathways: p < 0.0001
Exploratory Efficacy Positive trends observed across multiple exploratory clinical endpoints, suggesting both anti-inflammatory and anti-fibrotic effects.Specific quantitative improvements in SES-CD, MRE, and S-PRO scores are not yet publicly available.

Source: Agomab Therapeutics Press Releases, 2025

Experimental Protocols

Detailed preclinical experimental protocols for this compound are not yet published. However, the following sections describe the methodologies for the STENOVA clinical trial and standard preclinical models used to evaluate anti-fibrotic therapies for intestinal fibrosis.

STENOVA Phase 2a Clinical Trial Protocol

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of two dose levels of this compound in patients with fibrostenosing Crohn's disease.

Methodology:

  • Patient Screening: Patients with a diagnosis of ileal or ileocolonic Crohn's disease for at least 3 months, presence of at least one endoscopically accessible ileal stricture confirmed by MRE, and tolerable obstructive symptoms were enrolled. Patients were on stable background therapy for Crohn's disease.

  • Randomization: 103 eligible participants were randomized in a 1:1:1 ratio to receive either this compound 100mg QD, 200mg BID, or a matching placebo for 12 weeks.

  • Assessments:

    • Safety: Monitored through the recording of adverse events, clinical laboratory tests, vital signs, physical examinations, and electrocardiograms (ECGs).

    • Pharmacokinetics: Blood samples were collected to determine the plasma concentrations of this compound and its metabolites.

    • Target Engagement: Mucosal biopsies from the stricture site were collected via ileocolonoscopy at baseline and week 12 for transcriptomic analysis.

    • Efficacy (Exploratory): Assessed using SES-CD, MRE to evaluate stricture severity, and the S-PRO score.

  • Extension Phase: Eligible participants who completed the 12-week treatment period could enroll in an open-label extension study to receive this compound 200mg BID for up to an additional 48 weeks.

Stenova_Workflow cluster_screening Screening Phase cluster_randomization Randomization (n=103) cluster_treatment 12-Week Treatment Period cluster_extension Open-Label Extension Screening Patient Screening (FSCD Diagnosis, Stricture Confirmation via MRE/Endoscopy) Randomization Randomization (1:1:1) Screening->Randomization Arm1 This compound 100mg QD Randomization->Arm1 Arm2 This compound 200mg BID Randomization->Arm2 Arm3 Placebo Randomization->Arm3 Treatment Assessments: - Safety (AEs, Labs, ECG) - PK (Blood Samples) - Target Engagement (Biopsies at Wk 12) - Efficacy (SES-CD, MRE, S-PRO) Arm1->Treatment Arm2->Treatment Arm3->Treatment OLE Eligible Patients Receive This compound 200mg BID (up to 48 weeks) Treatment->OLE

Caption: Workflow of the STENOVA Phase 2a clinical trial.
Preclinical Models of Intestinal Fibrosis

While specific preclinical studies for this compound have not been detailed publicly, the following are common animal models used to assess the efficacy of anti-fibrotic agents in the context of intestinal fibrosis.

1. Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis:

  • Principle: Intrarectal administration of the haptenating agent TNBS in ethanol (B145695) induces a T-cell-mediated transmural inflammation that mimics Crohn's disease. Repeated administration leads to chronic inflammation and the development of significant intestinal fibrosis.

  • Methodology:

    • Animals (typically mice or rats) are anesthetized.

    • A solution of TNBS in ethanol is administered intrarectally via a catheter.

    • For chronic models, TNBS is administered weekly or bi-weekly for several weeks.

    • Animals are monitored for weight loss, stool consistency, and signs of distress.

    • At the end of the study, colonic tissue is harvested for histological analysis (e.g., Masson's trichrome staining for collagen), hydroxyproline (B1673980) content measurement (a quantitative measure of collagen), and gene expression analysis of pro-fibrotic markers (e.g., Collagen I, α-SMA, TIMP-1).

2. Dextran Sodium Sulfate (DSS)-Induced Colitis:

  • Principle: Administration of DSS in drinking water causes epithelial injury and an inflammatory response. Chronic, cyclical administration of DSS can lead to the development of intestinal fibrosis.

  • Methodology:

    • Animals (typically mice) are given DSS (2-5%) in their drinking water for 5-7 days.

    • This is followed by a period of regular drinking water (1-2 weeks).

    • Multiple cycles of DSS administration are performed to induce chronic colitis and fibrosis.

    • Endpoints are similar to the TNBS model, including histological assessment and measurement of fibrotic markers.

Future Directions

The positive topline results from the STENOVA Phase 2a trial support the continued development of this compound for the treatment of fibrostenosing Crohn's disease.[6] Agomab Therapeutics has indicated plans to discuss these results with regulatory authorities and prepare for a Phase 2b study.[1] The presentation of the full dataset from the STENOVA trial at an upcoming scientific conference is eagerly awaited and will provide a more detailed understanding of the clinical potential of this novel, gut-restricted ALK5 inhibitor.

Conclusion

This compound's targeted, gut-restricted inhibition of the pro-fibrotic TGF-β/ALK5 pathway represents a highly promising and mechanistically rational approach to treating intestinal fibrosis in Crohn's disease. The initial clinical data demonstrate a favorable safety profile and clear evidence of target engagement, along with encouraging signals of clinical efficacy. As the first potential anti-fibrotic therapy for this condition, this compound holds the promise of addressing a significant unmet medical need for patients with fibrostenosing Crohn's disease.

References

Ontunisertib Target Validation in Fibrostenotic Crohn's Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrostenotic Crohn's disease (FSCD) is a debilitating complication of Crohn's disease characterized by excessive fibrosis, leading to intestinal strictures.[1][2] There are currently no approved anti-fibrotic therapies for this condition.[2][3][4][5] this compound (AGMB-129) is an investigational, orally administered, gastrointestinal-restricted small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I, also known as Activin Receptor-Like Kinase 5 (ALK5).[3][4][6] This document provides a comprehensive technical overview of the target validation for this compound in FSCD, summarizing preclinical rationale, clinical trial data, and relevant experimental methodologies. The core of this compound's mechanism is the targeted inhibition of the pro-fibrotic TGF-β/ALK5 signaling pathway directly in the gut, thereby aiming to reduce fibrosis with minimal systemic side effects.[2][3][4][6]

The Role of ALK5 in Fibrostenotic Crohn's Disease

Chronic inflammation in Crohn's disease is a key driver of intestinal fibrosis. A central mediator in this process is the cytokine TGF-β.[3] Upon binding to its receptor complex, TGF-β activates ALK5, which in turn phosphorylates downstream signaling molecules, primarily SMAD2 and SMAD3. This signaling cascade promotes the transcription of pro-fibrotic genes, leading to excessive extracellular matrix deposition and tissue stiffening, characteristic of fibrostenosis.

The TGF-β/ALK5 Signaling Pathway

The canonical TGF-β/ALK5 signaling pathway is a critical driver of fibrosis. The binding of TGF-β to its type II receptor (TGF-βRII) recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 then phosphorylates SMAD2 and SMAD3, which form a complex with SMAD4. This complex translocates to the nucleus and regulates the transcription of target genes involved in fibrosis, such as collagens and other extracellular matrix components.

TGF_beta_ALK5_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_RII TGF-βRII TGF_beta->TGF_beta_RII Binds ALK5 ALK5 (TGF-βRI) TGF_beta_RII->ALK5 Recruits & Phosphorylates pSMAD2_3 pSMAD2/3 ALK5->pSMAD2_3 Phosphorylates SMAD_complex SMAD2/3/4 Complex pSMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_Transcription Pro-fibrotic Gene Transcription SMAD_complex->Gene_Transcription Translocates & Activates This compound This compound This compound->ALK5 Inhibits

Caption: TGF-β/ALK5 Signaling Pathway in Fibrosis and the Point of Intervention for this compound.

Preclinical Validation of ALK5 as a Target

In Vitro Potency of this compound

This compound is a potent inhibitor of ALK5. The following table summarizes its in vitro inhibitory activity.

TargetParameterValueReference
ALK5 (TGFβRI)IC50≤100 nM[7]
TGFβRIIC50100 - 500 nM[7]

Table 1: In Vitro Inhibitory Activity of this compound

Preclinical Efficacy in Animal Models of Intestinal Fibrosis

The therapeutic potential of ALK5 inhibition has been demonstrated in various preclinical models of intestinal fibrosis. While specific data for this compound in these models is not yet publicly available, studies with other ALK5 inhibitors have shown significant reductions in fibrosis markers.

Animal ModelInterventionKey Findings
TNBS-induced colitisALK5 inhibitorReduction in collagen deposition, decreased expression of fibrotic markers.
Spontaneous colitis models (e.g., IL-10 knockout)ALK5 inhibitorAttenuation of intestinal fibrosis development.

Table 2: Representative Preclinical Efficacy of ALK5 Inhibition in Intestinal Fibrosis Models

Clinical Validation: The STENOVA Trial

The primary clinical evidence for the target validation of this compound in FSCD comes from the Phase 2a STENOVA trial (NCT05843578).[4][6][8][9][10]

STENOVA Trial Design

The STENOVA trial is a randomized, double-blind, placebo-controlled, multicenter study designed to evaluate the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with symptomatic fibrostenotic Crohn's disease.[8][10]

STENOVA_Trial_Workflow Screening Screening Period (5 weeks) Randomization Randomization (1:1:1) Screening->Randomization Placebo Placebo + SoC Randomization->Placebo Ontunisertib_Low This compound 100mg QD + SoC Randomization->Ontunisertib_Low Ontunisertib_High This compound 200mg BID + SoC Randomization->Ontunisertib_High Treatment 12-Week Treatment Period Placebo->Treatment Ontunisertib_Low->Treatment Ontunisertib_High->Treatment Follow_up 2-Week Safety Follow-up Treatment->Follow_up OLE Open-Label Extension (Optional) Follow_up->OLE

Caption: Workflow of the STENOVA Phase 2a Clinical Trial.

Clinical Trial Endpoints and Results

The STENOVA trial successfully met its primary and key secondary endpoints.

Endpoint CategoryEndpointResult
Primary Safety and TolerabilityFavorable safety and tolerability profile, comparable to placebo.[4][9]
Secondary Pharmacokinetics (PK)High local gastrointestinal exposure with minimal systemic levels, confirming the gut-restricted design.[4][6][9]
Secondary Target Engagement (Transcriptomics)Significant downregulation of fibrotic and inflammatory pathways in mucosal biopsies (high dose vs. placebo).[3]
Exploratory Efficacy (SES-CD, MRE)Positive trends observed in endoscopic disease activity and magnetic resonance enterography parameters.[4][5][8]

Table 3: Summary of STENOVA Phase 2a Topline Results

Note: Detailed quantitative data from the STENOVA trial have not yet been fully published.

Experimental Protocols

This section outlines the general methodologies for key experiments relevant to the target validation of an ALK5 inhibitor like this compound.

In Vitro ALK5 Kinase Assay

Objective: To determine the in vitro inhibitory potency of a compound against ALK5.

Methodology:

  • Reagents: Recombinant human ALK5, substrate (e.g., casein), ATP, test compound, and a suitable buffer system.

  • Procedure:

    • Incubate varying concentrations of the test compound with ALK5 in the presence of the substrate.

    • Initiate the kinase reaction by adding ATP.

    • After a defined incubation period, stop the reaction.

    • Quantify the phosphorylation of the substrate using a suitable detection method (e.g., radiometric assay with [γ-³²P]ATP or a non-radioactive method like ADP-Glo™ Kinase Assay).

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot for Phosphorylated SMAD2/3

Objective: To assess the downstream target engagement of an ALK5 inhibitor by measuring the levels of phosphorylated SMAD2/3.

Methodology:

  • Sample Preparation:

    • Homogenize intestinal tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against p-SMAD2/3 overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

  • Data Analysis: Quantify band intensities using densitometry and normalize to a loading control (e.g., GAPDH or total SMAD2/3).

Transcriptomic Analysis of Intestinal Biopsies

Objective: To evaluate changes in gene expression profiles in response to treatment.

Methodology:

  • Biopsy Collection and Storage:

    • Collect intestinal mucosal biopsies during endoscopy.

    • Immediately stabilize the RNA by placing the biopsies in a solution like RNAlater.

    • Store at -80°C until RNA extraction.

  • RNA Extraction and Quality Control:

    • Extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries using a standard protocol (e.g., TruSeq Stranded mRNA).

    • Perform high-throughput sequencing on a platform like the Illumina HiSeq.[11]

  • Data Analysis:

    • Perform quality control of raw sequencing reads.

    • Align reads to the human reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between treatment and placebo groups.

    • Conduct pathway enrichment analysis to identify affected biological pathways.

In Vivo Assessment of Intestinal Fibrosis in Animal Models

Objective: To evaluate the in vivo efficacy of an anti-fibrotic agent.

Methodology:

  • Induction of Fibrosis: Utilize a validated animal model, such as TNBS-induced chronic colitis in mice.[9]

  • Treatment: Administer the test compound or vehicle to the animals for a specified duration.

  • Assessment of Fibrosis:

    • Histology: Stain colon sections with Masson's trichrome to visualize collagen deposition.

    • Hydroxyproline Assay: Quantify the total collagen content in the colon tissue.

    • Immunohistochemistry/Immunofluorescence: Stain for fibrosis markers such as α-smooth muscle actin (α-SMA) and vimentin.

    • Gene Expression Analysis: Measure the mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2, Timp1) by qPCR.

  • Data Analysis: Compare the extent of fibrosis between the treatment and control groups using appropriate statistical tests.

Conclusion

The target of ALK5 is strongly validated in the context of fibrostenotic Crohn's disease through a robust body of preclinical evidence demonstrating the central role of the TGF-β/ALK5 pathway in fibrosis. The clinical data from the Phase 2a STENOVA trial of this compound provides compelling evidence for the safety, tolerability, and target engagement of this gut-restricted ALK5 inhibitor. The observed downregulation of fibrotic and inflammatory pathways in the intestinal mucosa of patients treated with this compound, coupled with its favorable pharmacokinetic profile, supports the continued development of this targeted therapy as a potentially disease-modifying treatment for a condition with high unmet medical need. Future publication of the complete and quantitative data from the STENOVA trial and subsequent larger clinical studies will be critical to fully elucidate the therapeutic potential of this compound in fibrostenotic Crohn's disease.

References

Investigating the Anti-Fibrotic Properties of Ontunisertib: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a pathological hallmark of numerous chronic diseases, leading to organ dysfunction and failure. Transforming Growth Factor-β (TGF-β) is a master regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the production of ECM components. Ontunisertib (AGMB-129), a novel, orally administered small molecule, is a potent and selective inhibitor of the TGF-β receptor I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5). A key feature of this compound is its gut-restricted mechanism of action, designed to exert its anti-fibrotic effects locally in the gastrointestinal (GI) tract with minimal systemic exposure, thereby potentially avoiding off-target toxicities associated with systemic ALK5 inhibition. This technical guide provides an in-depth overview of the anti-fibrotic properties of this compound, its mechanism of action, and relevant experimental methodologies for its evaluation.

Mechanism of Action: Targeting the TGF-β/ALK5 Signaling Pathway

This compound's primary mechanism of action is the competitive inhibition of the ATP-binding site of the ALK5 kinase domain. This prevents the phosphorylation and activation of downstream signaling mediators, primarily Smad2 and Smad3. The canonical TGF-β signaling pathway, a central driver of fibrosis, is thereby interrupted.

cluster_Nucleus Nucleus TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 Recruitment & Phosphorylation pSmad23 pSmad2/3 ALK5->pSmad23 Phosphorylation This compound This compound This compound->ALK5 Inhibition Smad_complex Smad2/3/4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_transcription Fibrotic Gene Transcription (e.g., COL1A1, ACTA2) Smad_complex->Gene_transcription Nucleus Nucleus

Figure 1: this compound inhibits the canonical TGF-β/ALK5 signaling pathway.

Quantitative Data

In Vitro Potency

This compound demonstrates potent inhibition of the ALK5 kinase.

TargetParameterValueReference
TGFβRI/ALK5IC₅₀≤100 nM[1]
TGFβRIIC₅₀100 - 500 nM[1]
Clinical Efficacy (STENOVA Phase IIa Trial)

The STENOVA trial was a randomized, double-blind, placebo-controlled study in patients with fibrostenosing Crohn's disease (FSCD). The trial evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.

EndpointBiomarker/MethodResultp-valueReference
Target EngagementTranscriptomics (mucosal biopsies)Significant downregulation of fibrotic pathways0.0036[2]
Target EngagementTranscriptomics (mucosal biopsies)Significant downregulation of inflammatory pathways<0.0001[2]

Experimental Protocols

The following sections detail representative protocols for assessing the anti-fibrotic properties of ALK5 inhibitors like this compound.

In Vitro Assays

This assay assesses the ability of a compound to inhibit the transformation of fibroblasts into contractile, ECM-producing myofibroblasts.

  • Cell Culture: Human intestinal fibroblasts are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Induction: Cells are serum-starved for 24 hours, then stimulated with recombinant human TGF-β1 (5 ng/mL) in the presence or absence of varying concentrations of this compound.

  • Analysis (48-72 hours post-induction):

    • Immunofluorescence/Western Blot for α-SMA: Myofibroblast differentiation is quantified by measuring the expression of alpha-smooth muscle actin (α-SMA).

    • qRT-PCR: Expression of fibrotic genes such as COL1A1 (Collagen Type I Alpha 1 Chain) and ACTA2 (Alpha-2 Smooth Muscle Actin) is quantified.

cluster_workflow Myofibroblast Differentiation Assay Workflow start Seed Human Intestinal Fibroblasts serum_starve Serum Starve (24h) start->serum_starve treatment Treat with TGF-β1 (5 ng/mL) ± this compound serum_starve->treatment incubation Incubate (48-72h) treatment->incubation analysis Analyze Fibrotic Markers incubation->analysis qRT_PCR qRT-PCR (COL1A1, ACTA2) analysis->qRT_PCR western_blot Western Blot/IF (α-SMA) analysis->western_blot

Figure 2: Workflow for TGF-β-induced myofibroblast differentiation assay.

This assay quantifies the amount of collagen produced and deposited by cells.

  • Cell Culture and Treatment: As described in the myofibroblast differentiation assay.

  • Staining:

    • Fix cells with 4% paraformaldehyde.

    • Stain with 0.1% Sirius Red in picric acid for 1 hour.

    • Wash with acidified water to remove unbound dye.

  • Quantification:

    • Elute the bound dye with 0.1 M NaOH.

    • Measure the absorbance of the eluate at 540 nm.

In Vivo Models of Intestinal Fibrosis

Due to the gut-restricted nature of this compound, models of intestinal fibrosis are most relevant. A common model is the Trinitrobenzene Sulfonic Acid (TNBS)-induced colitis model, which develops a fibrotic component in the chronic phase.

  • Induction:

    • Rats are pre-sensitized with a skin application of TNBS.

    • One week later, TNBS is administered intra-rectally to induce colitis. This is often repeated weekly for several weeks to induce a chronic inflammatory and fibrotic state.

  • Treatment: this compound is administered orally daily, starting either before or after the induction of chronic colitis.

  • Analysis (at study endpoint):

    • Histology: Colonic tissue is harvested, fixed in formalin, and embedded in paraffin. Sections are stained with:

      • H&E: To assess inflammation and tissue damage.

      • Sirius Red/Masson's Trichrome: To visualize and quantify collagen deposition.

    • Immunohistochemistry/Immunofluorescence: Staining for α-SMA (myofibroblasts) and pSmad2/3 (target engagement).

    • qRT-PCR/Western Blot: Analysis of colonic tissue homogenates for fibrotic markers.

cluster_workflow TNBS-Induced Intestinal Fibrosis Model Workflow start Sensitize Rats (TNBS skin application) induction Induce Chronic Colitis (Intra-rectal TNBS, weekly) start->induction treatment Oral Administration of This compound or Vehicle induction->treatment endpoint Study Endpoint (e.g., 6 weeks) treatment->endpoint analysis Analysis of Colonic Tissue endpoint->analysis histology Histology (H&E, Sirius Red) analysis->histology ihc Immunohistochemistry (α-SMA, pSmad2/3) analysis->ihc molecular qRT-PCR / Western Blot analysis->molecular

Figure 3: Workflow for TNBS-induced intestinal fibrosis model.

Pharmacokinetic and Gut-Restriction Assessment
  • In Vitro Permeability Assays: Caco-2 cell monolayers can be used to assess the intestinal permeability of this compound. Low permeability from the apical to the basolateral side would be indicative of poor systemic absorption.

  • In Vivo Pharmacokinetic Studies:

    • Administer this compound orally to rodents.

    • Collect blood samples at various time points to determine plasma concentrations of this compound and its metabolites.

    • At the end of the study, collect intestinal tissue and contents to measure local drug concentrations.

    • A high ratio of intestinal to plasma drug concentration confirms gut-restriction.

Conclusion

This compound is a promising anti-fibrotic agent with a novel gut-restricted mechanism of action. By potently and selectively inhibiting ALK5 in the gastrointestinal tract, it has the potential to treat intestinal fibrosis, as seen in fibrostenosing Crohn's disease, with an improved safety profile compared to systemic ALK5 inhibitors. The available clinical data demonstrates target engagement and a favorable safety profile. Further preclinical and clinical studies will be crucial to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other gut-restricted anti-fibrotic therapies.

References

Ontunisertib's Effect on Extracellular Matrix Deposition In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ontunisertib (AGMB-129) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I kinase, also known as Activin Receptor-Like Kinase 5 (ALK5). The TGF-β/ALK5 signaling pathway is a critical regulator of cellular processes that contribute to tissue fibrosis, including the excessive deposition of extracellular matrix (ECM) components. While direct in vitro studies detailing this compound's specific effects on ECM deposition are not extensively available in public literature, its mechanism of action as an ALK5 inhibitor allows for a comprehensive understanding of its expected impact. This technical guide synthesizes available data from in vitro and ex vivo studies on highly similar ALK5 inhibitors, such as Galunisertib (B1674415), to project the effects of this compound on ECM deposition. This guide provides detailed experimental protocols for assessing these effects and visualizes the core signaling pathways and experimental workflows.

Introduction: The Role of TGF-β/ALK5 in Extracellular Matrix Deposition

The TGF-β signaling pathway is a central mediator of fibrogenesis. Upon binding of TGF-β to its type II receptor (TβRII), the type I receptor, ALK5, is recruited and phosphorylated. Activated ALK5 then phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which translocates to the nucleus and acts as a transcription factor to regulate the expression of a multitude of genes, including those encoding for key ECM proteins like collagens and fibronectin.

In pathological conditions such as fibrosis, this pathway becomes chronically activated, leading to the overproduction and accumulation of ECM, which disrupts normal tissue architecture and function. This compound, by inhibiting ALK5, is designed to interrupt this pathological signaling cascade at a critical juncture, thereby reducing the synthesis and deposition of ECM components.

Expected Effects of this compound on Extracellular Matrix Deposition (Based on ALK5 Inhibition)

Based on studies of other ALK5 inhibitors, this compound is anticipated to have the following effects on ECM deposition in vitro:

  • Reduction of Collagen Synthesis and Deposition: this compound is expected to decrease the expression and production of various collagen types, most notably type I and type III collagens, which are major components of the fibrotic ECM.

  • Inhibition of Fibronectin Expression: Fibronectin, a key glycoprotein (B1211001) involved in cell adhesion and ECM assembly, is another downstream target of TGF-β/ALK5 signaling. This compound is predicted to reduce fibronectin synthesis and its incorporation into the ECM.

  • Modulation of Other ECM-Related Genes: The inhibitory action on ALK5 is also likely to affect the expression of other ECM-associated genes, including those for proteoglycans and matricellular proteins, as well as enzymes involved in ECM remodeling like matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).

Quantitative Data Summary (Proxy Data from ALK5 Inhibitors)

The following tables summarize quantitative data from in vitro and ex vivo studies on the ALK5 inhibitor Galunisertib, which serves as a proxy for the expected effects of this compound.

Table 1: Effect of ALK5 Inhibition on Collagen Expression and Deposition In Vitro

Cell TypeModel SystemTreatmentEffect on Collagen IEffect on Other CollagensReference
Human Dermal FibroblastsTGF-β-induced fibrosisGalunisertib (10 µM)Significant attenuation of collagen-1a gene expression. Protein levels were not significantly affected at any timepoint.[1]Not specified.[1]
Human Precision-Cut Liver Slices (hPCLS)Spontaneous fibrotic activation in cultureGalunisertib (10 µM)Significant inhibition of COL1A1 gene expression.[2] Significant decrease in procollagen (B1174764) I C-peptide release.[2]Significant inhibition of gene expression for collagen types III, IV, V, and VI.[2][2]
Rat Precision-Cut Liver Slices (rPCLS)Spontaneous fibrotic activation in cultureGalunisertib (10 µM)Concentration-dependent inhibition of Col1a1 gene expression (up to 92%).[2]Not specified.[2]

Table 2: Effect of ALK5 Inhibition on Fibronectin Expression In Vitro

Cell TypeModel SystemTreatmentEffect on FibronectinReference
Human Dermal FibroblastsTGF-β-induced fibrosisGalunisertib (10 µM)Significant attenuation of fibronectin gene expression.[1] Protein levels were not significantly affected at any timepoint.[1][1]
Human Precision-Cut Liver Slices (hPCLS)Spontaneous fibrotic activation in cultureGalunisertib (10 µM)Significant decrease in fibronectin gene expression.[2][2]
Rat Precision-Cut Liver Slices (rPCLS)Spontaneous fibrotic activation in cultureGalunisertib (10 µM)Fn2 gene expression levels remained unchanged.[2][2]

Signaling Pathways and Experimental Workflows

TGF-β/ALK5 Signaling Pathway in ECM Deposition

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β TBRII TβRII TGF_beta->TBRII 1. Binding ALK5 ALK5 (TβRI) TBRII->ALK5 2. Recruitment & Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 3. Phosphorylation pSmad2_3 p-Smad2/3 Smad2_3->pSmad2_3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex 4. Complex Formation Smad4 Smad4 Smad4->Smad_complex 4. Complex Formation Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc 5. Nuclear Translocation DNA DNA Smad_complex_nuc->DNA 6. Binds to Promoter Regions ECM_genes Increased Transcription of ECM Genes (Collagen, Fibronectin) DNA->ECM_genes This compound This compound This compound->ALK5 Inhibition

Caption: TGF-β/ALK5 signaling pathway leading to ECM gene transcription.

Experimental Workflow for Assessing this compound's Effect on ECM Deposition

experimental_workflow cluster_culture Cell Culture & Treatment cluster_analysis Analysis of ECM Deposition cluster_rna_analysis Gene Expression Analysis cluster_protein_analysis Protein Expression Analysis cluster_imaging_analysis ECM Visualization cell_seeding Seed Fibroblasts (e.g., Human Dermal Fibroblasts) tgf_induction Induce Fibrosis with TGF-β1 cell_seeding->tgf_induction drug_treatment Treat with this compound (or vehicle control) tgf_induction->drug_treatment rna_extraction RNA Extraction drug_treatment->rna_extraction protein_lysis Protein Lysis drug_treatment->protein_lysis immunofluorescence Immunofluorescence Staining drug_treatment->immunofluorescence qpcr RT-qPCR for COL1A1, FN1, etc. rna_extraction->qpcr western_blot Western Blot for Collagen I, Fibronectin protein_lysis->western_blot confocal_microscopy Confocal Microscopy and Image Quantification immunofluorescence->confocal_microscopy

Caption: Workflow for in vitro evaluation of this compound.

Detailed Experimental Protocols

In Vitro Model of TGF-β-Induced Fibrosis

This protocol is adapted from established methods for inducing a fibrotic phenotype in cultured fibroblasts.[3][4][5][6][7]

  • Cell Culture:

    • Culture human dermal fibroblasts (or other relevant fibroblast cell lines) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

    • Seed cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA extraction, chamber slides for immunofluorescence) at a density that allows for sub-confluency at the time of treatment.

  • Induction of Fibrosis:

    • Once cells reach approximately 70-80% confluency, replace the growth medium with low-serum medium (e.g., DMEM with 0.5% FBS) for 24 hours to induce quiescence.

    • Induce a fibrotic phenotype by treating the cells with recombinant human TGF-β1 (typically 5-10 ng/mL) in a low-serum medium.

  • This compound Treatment:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Concurrently with TGF-β1 treatment, add this compound at various concentrations to the culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.

    • Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) to assess both early and late effects on ECM gene and protein expression.

Quantitative Real-Time PCR (qPCR) for ECM Gene Expression
  • RNA Extraction:

    • Following treatment, wash cells with ice-cold Phosphate Buffered Saline (PBS) and lyse the cells directly in the culture well using a suitable lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).

    • Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

  • cDNA Synthesis:

    • Quantify the RNA concentration and assess its purity (A260/A280 ratio).

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR:

    • Perform qPCR using a SYBR Green-based master mix and primers specific for target genes (e.g., COL1A1, FN1, ACTA2) and a housekeeping gene for normalization (e.g., GAPDH, B2M).

    • Run the qPCR reaction on a real-time PCR detection system.

    • Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

Western Blotting for ECM Protein Expression

This protocol is a general guideline and may require optimization for specific antibodies and cell types.[8][9][10]

  • Protein Extraction:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA protein assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Collagen Type I, Fibronectin, or other target proteins overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Immunofluorescence for Visualization of ECM Deposition
  • Cell Culture and Treatment on Coverslips:

    • Grow and treat cells as described in section 5.1 on sterile glass coverslips placed in culture plates.

  • Fixation and Permeabilization:

    • After treatment, wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (for intracellular targets). For extracellular matrix staining, this step can be omitted.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with primary antibodies against Collagen Type I or Fibronectin diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

    • Counterstain cell nuclei with DAPI for 5 minutes.

  • Imaging and Analysis:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Visualize the staining using a confocal or fluorescence microscope.

    • Quantify the fluorescence intensity or the area of ECM deposition using image analysis software (e.g., ImageJ).

Conclusion

This compound, as a potent inhibitor of ALK5, holds significant promise as an anti-fibrotic agent by directly targeting a key signaling node in the pathway of ECM production. The in vitro methodologies and expected outcomes detailed in this guide, based on robust data from analogous ALK5 inhibitors, provide a comprehensive framework for researchers and drug development professionals to investigate and quantify the effects of this compound on extracellular matrix deposition. These assays are crucial for the preclinical evaluation of this compound and for elucidating its precise mechanisms of action in the context of fibrotic diseases. Further direct in vitro studies on this compound will be invaluable in confirming these projected effects and advancing its development as a potential therapeutic.

References

Methodological & Application

Application Notes and Protocols for Ontunisertib in a Mouse Model of Colitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ontunisertib (AGMB-129) is an orally administered, gut-restricted small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4] The TGF-β signaling pathway is a critical regulator of inflammation and fibrosis, and its dysregulation has been implicated in the pathogenesis of Inflammatory Bowel Disease (IBD), including Crohn's disease and ulcerative colitis.[5][6][7] In the context of IBD, TGF-β can have both pro- and anti-inflammatory roles, but it is a major driver of the fibrotic complications that can occur in chronic intestinal inflammation.[8][9] this compound is specifically designed to act locally in the gastrointestinal tract, minimizing systemic exposure and the potential for off-target side effects.[1][2] These characteristics make it a promising candidate for investigation in preclinical models of colitis.

This document provides detailed application notes and protocols for the use of this compound in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced mouse model of chronic colitis and fibrosis, a model that recapitulates key histopathological features of human IBD.

Mechanism of Action of this compound

This compound selectively inhibits ALK5, a transmembrane serine/threonine kinase receptor for TGF-β. By blocking ALK5, this compound interrupts the canonical TGF-β signaling cascade.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_RII TGF-β RII TGF_beta->TGF_beta_RII binds ALK5 ALK5 (TGF-β RI) TGF_beta_RII->ALK5 recruits and phosphorylates p_SMAD2_3 p-SMAD2/3 ALK5->p_SMAD2_3 phosphorylates This compound This compound This compound->ALK5 inhibits SMAD_complex SMAD2/3-SMAD4 Complex p_SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_transcription Target Gene Transcription (e.g., Collagen, PAI-1) SMAD_complex->Gene_transcription translocates to nucleus and regulates transcription

Caption: TGF-β Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Chronic DSS-Induced Colitis and Fibrosis Model

This model is suitable for evaluating the anti-inflammatory and anti-fibrotic potential of this compound. The protocol involves multiple cycles of DSS administration to induce chronic inflammation and subsequent fibrosis.

Materials:

  • 8-10 week old C57BL/6 mice

  • Dextran Sodium Sulfate (DSS), MW 36-50 kDa

  • This compound (or vehicle control)

  • Standard laboratory animal diet and water

  • Animal balance

  • Calipers

  • Reagents for histological analysis (formalin, paraffin, H&E, Masson's trichrome)

  • Reagents for RNA and protein extraction

Experimental Workflow:

experimental_workflow Start Start of Experiment (Day 0) Acclimatization Acclimatization (7 days) Start->Acclimatization DSS_Cycle1 Cycle 1: 2.0-2.5% DSS in drinking water (5-7 days) Acclimatization->DSS_Cycle1 Water_Cycle1 Normal drinking water (14 days) DSS_Cycle1->Water_Cycle1 Monitoring Daily Monitoring: - Body weight - Stool consistency - Rectal bleeding (Calculate DAI) DSS_Cycle1->Monitoring DSS_Cycle2 Cycle 2: 2.0-2.5% DSS in drinking water (5-7 days) Water_Cycle1->DSS_Cycle2 Water_Cycle1->Monitoring Water_Cycle2 Normal drinking water (14 days) DSS_Cycle2->Water_Cycle2 Treatment_Start Start of this compound/Vehicle Treatment (e.g., at the beginning of Cycle 2) DSS_Cycle2->Treatment_Start DSS_Cycle2->Monitoring DSS_Cycle3 Cycle 3: 2.0-2.5% DSS in drinking water (5-7 days) Water_Cycle2->DSS_Cycle3 Water_Cycle2->Monitoring DSS_Cycle3->Monitoring Euthanasia Euthanasia and Sample Collection (e.g., Day 42) DSS_Cycle3->Euthanasia Analysis Analysis: - Colon length and weight - Histology (inflammation and fibrosis) - Gene expression (e.g., Col1a1, Tnf) - Protein analysis Euthanasia->Analysis

Caption: Workflow for Chronic DSS-Induced Colitis Model with this compound Treatment.

Detailed Procedure:

  • Animal Acclimatization: House C57BL/6 mice in a controlled environment for at least one week before the start of the experiment.

  • Induction of Colitis:

    • Administer 2.0-2.5% (w/v) DSS in the drinking water for 5-7 days.

    • Replace with normal drinking water for 14 days.

    • Repeat this cycle for a total of three cycles to establish chronic inflammation and fibrosis.

  • This compound Administration:

    • Based on preclinical studies with other ALK5 inhibitors, a starting dose of 30 mg/kg of this compound administered orally twice daily (BID) is recommended.[10][11]

    • A vehicle control group (e.g., 0.5% methylcellulose) should be included.

    • Treatment can be initiated prophylactically (at the start of DSS administration) or therapeutically (after the first cycle of DSS).

  • Monitoring and Assessment:

    • Record body weight, stool consistency, and presence of blood in the stool daily.

    • Calculate the Disease Activity Index (DAI) based on these parameters (see table below).

  • Termination and Sample Collection:

    • At the end of the experiment (e.g., day 42), euthanize the mice.

    • Measure the length and weight of the entire colon.

    • Collect colon tissue for histological analysis, RNA extraction, and protein analysis.

Data Presentation
ScoreBody Weight Loss (%)Stool ConsistencyRectal Bleeding
0 No lossNormalNegative
1 1-5
2 5-10Loose stools
3 10-15
4 >15DiarrheaGross bleeding

The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.

ParameterMethodExpected Outcome with this compound
Disease Activity Index (DAI) Daily clinical scoringReduction in DAI score
Colon Length Measurement at necropsyPrevention of colon shortening
Histological Inflammation Score H&E staining of colon sectionsReduced inflammatory cell infiltrate, mucosal ulceration, and crypt damage
Histological Fibrosis Score Masson's trichrome or Sirius Red staining of colon sectionsReduced collagen deposition in the submucosa
Gene Expression of Pro-inflammatory and Pro-fibrotic Markers qRT-PCR of colon tissueDecreased expression of Tnf, Il6, Col1a1, Acta2
Protein Levels of Inflammatory Cytokines ELISA or Luminex of colon homogenatesDecreased levels of TNF-α, IL-6

Concluding Remarks

The use of this compound in a chronic DSS-induced colitis model in mice provides a robust platform to investigate its therapeutic potential for IBD. The gut-restricted nature of this compound suggests a favorable safety profile, which is a significant advantage. Careful monitoring of disease activity and comprehensive endpoint analysis, including histology and molecular markers, are crucial for a thorough evaluation of its efficacy. The protocols and data presentation formats outlined in these application notes are intended to guide researchers in designing and executing well-controlled and informative preclinical studies with this compound.

References

Application Notes and Protocols for AGMB-129 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AGMB-129 (also known as Ontunisertib) is a potent, orally available, gastrointestinal-restricted small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3][4][5][6][7][8][9][10][11] The TGF-β/ALK5 signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and extracellular matrix (ECM) production. Dysregulation of this pathway is a key driver in the pathogenesis of fibrosis.[1][3][5][6] AGMB-129 is being clinically developed for the treatment of Fibrostenosing Crohn's Disease.[2][3][4][5] By selectively inhibiting ALK5 in the gastrointestinal tract, AGMB-129 aims to block pro-fibrotic signaling with minimal systemic exposure.[2][4][5][8][11]

These application notes provide detailed protocols and guidance for the use of AGMB-129 in in vitro cell culture experiments to investigate its anti-fibrotic potential and mechanism of action.

Mechanism of Action

The canonical TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor, ALK5. Activated ALK5 subsequently phosphorylates the downstream effector proteins, Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in fibrosis, such as those encoding for collagens and fibronectin. AGMB-129 acts as an ATP-competitive inhibitor of the ALK5 kinase, preventing the phosphorylation of Smad2 and Smad3, thereby blocking the downstream signaling cascade.

TGF_beta_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TBRII TβRII TGF_beta->TBRII ALK5 ALK5 (TβRI) TBRII->ALK5 Recruitment & Phosphorylation Smad2_3 Smad2/3 ALK5->Smad2_3 Phosphorylation AGMB_129 AGMB-129 AGMB_129->ALK5 Inhibition pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Complex Smad_complex->Smad_complex_nuc Nuclear Translocation Target_genes Pro-fibrotic Gene Transcription (e.g., Collagen, Fibronectin) Smad_complex_nuc->Target_genes

Caption: TGF-β/ALK5 signaling pathway and the inhibitory action of AGMB-129.

Data Presentation: In Vitro Activity of AGMB-129 and Other ALK5 Inhibitors

The following table summarizes the in vitro potency of AGMB-129 and provides context with other commonly used ALK5 inhibitors. This data is crucial for determining the appropriate dosage range for cell culture experiments.

CompoundTargetIC₅₀Cell-Based PotencyTypical Working ConcentrationReference
AGMB-129 (this compound) ALK5 ≤100 nM -Starting range: 100 nM - 1 µM[1]
TGFβRI 100-500 nM -[1]
SB-431542ALK594 nM-1-10 µM[9][12]
ALK4140 nM-[9]
GW788388ALK518 nMIC₅₀ = 93 nM (collagen expression)100 nM - 1 µM[11]

Note: The optimal working concentration for AGMB-129 should be determined empirically for each cell type and experimental endpoint.

Experimental Protocols

The following are generalized protocols for evaluating the anti-fibrotic effects of AGMB-129 in a cell culture setting. These should be optimized for specific experimental needs.

Preparation of AGMB-129 Stock Solution
  • Solubility: AGMB-129 is soluble in DMSO.

  • Protocol:

    • To prepare a 10 mM stock solution, dissolve the appropriate weight of AGMB-129 powder in anhydrous DMSO.

    • Gently warm the solution to 37°C for 3-5 minutes and vortex to ensure complete dissolution.

    • Prepare single-use aliquots and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

General Experimental Workflow for an Anti-Fibrosis Assay

experimental_workflow cluster_analysis Analysis Methods cell_seeding 1. Cell Seeding (e.g., Intestinal Fibroblasts) serum_starvation 2. Serum Starvation (Optional, 4-24h) cell_seeding->serum_starvation pretreatment 3. Pre-treatment with AGMB-129 (e.g., 100 nM - 1 µM for 1-2h) serum_starvation->pretreatment tgf_stimulation 4. Stimulation with TGF-β1 (e.g., 5 ng/mL) pretreatment->tgf_stimulation incubation 5. Incubation (30 min to 72h, depending on endpoint) tgf_stimulation->incubation analysis 6. Downstream Analysis incubation->analysis western_blot Western Blot (p-Smad2/3) analysis->western_blot qpcr qPCR (Collagen, Fibronectin, α-SMA) analysis->qpcr if_staining Immunofluorescence (α-SMA, Collagen) analysis->if_staining

Caption: General workflow for an in vitro anti-fibrosis assay using AGMB-129.
Protocol: Inhibition of TGF-β1-induced Smad2/3 Phosphorylation

This assay directly measures the inhibitory effect of AGMB-129 on its immediate downstream target.

  • Cell Line: Human intestinal fibroblasts, human lung fibroblasts (HLFs), or any other cell line responsive to TGF-β.

  • Materials:

    • Complete cell culture medium

    • AGMB-129 stock solution

    • Recombinant Human TGF-β1

    • Lysis buffer with protease and phosphatase inhibitors

    • Primary antibodies: anti-phospho-Smad2, anti-phospho-Smad3, anti-total-Smad2/3, anti-GAPDH or β-actin

    • HRP-conjugated secondary antibody

  • Procedure:

    • Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.

    • Serum Starvation (Optional): Serum-starve the cells for 4-6 hours to reduce basal signaling.

    • Pre-treatment: Pre-treat the cells with various concentrations of AGMB-129 (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a vehicle control (DMSO).

    • Stimulation: Add TGF-β1 to a final concentration of 5 ng/mL and incubate for 30-60 minutes.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Western Blotting: Perform SDS-PAGE and Western blotting with the specified antibodies to detect the levels of phosphorylated and total Smad2/3.

Protocol: Inhibition of TGF-β1-induced Pro-fibrotic Gene Expression

This protocol assesses the effect of AGMB-129 on the transcription of key fibrotic genes.

  • Cell Line: As above.

  • Materials:

    • AGMB-129 stock solution

    • Recombinant Human TGF-β1

    • RNA isolation kit

    • cDNA synthesis kit

    • qPCR master mix

    • Primers for target genes (e.g., COL1A1, FN1, ACTA2 [α-SMA]) and a housekeeping gene (GAPDH).

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 12-well or 24-well plates. Follow steps 2-4 from the Smad phosphorylation protocol.

    • Incubation: Incubate the cells for 6, 24, or 48 hours after TGF-β1 stimulation.

    • RNA Isolation: Isolate total RNA from the cells.

    • cDNA Synthesis: Synthesize cDNA from the isolated RNA.

    • qPCR: Perform quantitative real-time PCR to measure the relative expression levels of the target genes.

Protocol: Inhibition of Fibroblast-to-Myofibroblast Transition

This assay evaluates the effect of AGMB-129 on the differentiation of fibroblasts into contractile, ECM-producing myofibroblasts, a key event in fibrosis.

  • Cell Line: Primary human intestinal or lung fibroblasts.

  • Materials:

    • AGMB-129 stock solution

    • Recombinant Human TGF-β1

    • Formaldehyde (B43269) or methanol (B129727) for fixation

    • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody: anti-α-Smooth Muscle Actin (α-SMA)

    • Fluorescently-conjugated secondary antibody

    • DAPI for nuclear counterstaining

  • Procedure:

    • Cell Seeding: Seed fibroblasts on glass coverslips in 24-well plates.

    • Treatment: When cells reach 50-60% confluency, pre-treat with AGMB-129 for 1-2 hours, followed by stimulation with TGF-β1 (5 ng/mL) for 48-72 hours.

    • Fixation and Staining:

      • Fix the cells with 4% formaldehyde for 15 minutes.

      • Permeabilize the cells.

      • Block non-specific antibody binding.

      • Incubate with the primary anti-α-SMA antibody.

      • Incubate with the fluorescently-conjugated secondary antibody and DAPI.

    • Imaging: Mount the coverslips and visualize using a fluorescence microscope. Quantify the percentage of α-SMA positive cells or the intensity of α-SMA staining.

Conclusion

AGMB-129 is a valuable research tool for investigating the role of the TGF-β/ALK5 pathway in fibrosis. The provided protocols offer a framework for assessing its in vitro efficacy. Researchers should empirically determine the optimal conditions, including dosage and treatment duration, for their specific cell model and experimental objectives.

References

Application Note: Western Blot Protocol for pSMAD2/3 Following Ontunisertib Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The transforming growth factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, differentiation, and extracellular matrix production.[1][2] Dysregulation of this pathway is implicated in various diseases, including cancer and fibrosis. A key event in the canonical TGF-β pathway is the ligand-induced activation of the TGF-β type I receptor (also known as activin-like kinase 5, ALK5), which then phosphorylates the downstream signaling molecules, SMAD2 and SMAD3.[3][4] The phosphorylated forms of these proteins (pSMAD2 and pSMAD3) translocate to the nucleus to regulate the transcription of target genes.[5]

Ontunisertib (AGMB-129) is a small molecule inhibitor of ALK5.[6] By blocking the kinase activity of ALK5, this compound prevents the phosphorylation of SMAD2 and SMAD3, thereby inhibiting the TGF-β signaling cascade.[3][6] This makes this compound a valuable tool for studying the role of ALK5 in various biological processes and a potential therapeutic agent for diseases driven by excessive TGF-β signaling. Western blotting is a widely used technique to detect and quantify the levels of specific proteins, such as pSMAD2/3, providing a direct measure of ALK5 kinase activity and the efficacy of inhibitors like this compound.[7]

TGF-β/ALK5 Signaling Pathway and Inhibition by this compound

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFbRII TGFbRII TGF-beta->TGFbRII binds ALK5 TGFbRI/ALK5 TGFbRII->ALK5 recruits & phosphorylates SMAD2/3 SMAD2/3 ALK5->SMAD2/3 phosphorylates pSMAD2/3 pSMAD2/pSMAD3 SMAD2/3->pSMAD2/3 Complex pSMAD2/3-SMAD4 Complex pSMAD2/3->Complex SMAD4 SMAD4 SMAD4->Complex Gene Transcription Gene Transcription Complex->Gene Transcription translocates to nucleus & regulates This compound This compound This compound->ALK5 inhibits

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Experimental Protocols

This section provides a detailed methodology for performing a Western blot to analyze the phosphorylation of SMAD2/3 after treatment with this compound.

Cell Culture and Treatment
  • Cell Seeding: Seed appropriate cells (e.g., HaCaT, A549, or other cells responsive to TGF-β) in 6-well plates and culture until they reach 80-90% confluency.[8]

  • Serum Starvation: Wash the cells once with phosphate-buffered saline (PBS) and then incubate in serum-free media for 18 to 22 hours. This step helps to reduce basal levels of SMAD2/3 phosphorylation.[8]

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 1-2 hours.[7]

  • TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 10 ng/mL) for 30 minutes to induce SMAD2/3 phosphorylation.[7][8] Include a non-stimulated control group and a TGF-β1 only group. Shorter stimulation times are often optimal as longer treatments can lead to diminished signals.[8]

Cell Lysis
  • Washing: Place the culture plates on ice and wash the cells twice with ice-cold PBS.[8]

  • Lysis Buffer Addition: Add 100-200 µL of ice-cold cell lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well.[8][9] The inclusion of serine/threonine phosphatase inhibitors like sodium pyrophosphate and beta-glycerophosphate is crucial to prevent dephosphorylation of pSMAD2/3.[8]

  • Cell Scraping and Collection: Scrape the adherent cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.[8]

  • Sonication: To ensure maximal recovery of the nuclear-localized pSMAD2/3, sonicate the lysate three times for 15 seconds each.[8]

  • Centrifugation: Centrifuge the lysate at 12,000 rpm for 15-20 minutes at 4°C to pellet cell debris.[7][8]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the protein extract, to a new clean tube.

Protein Quantification
  • Assay: Determine the protein concentration of each sample using a detergent-compatible protein assay, such as the Bio-Rad RC DC Protein Assay, to ensure accuracy.[8]

  • Normalization: Based on the concentrations, normalize all samples to the same concentration with lysis buffer.

SDS-PAGE and Western Blotting
  • Sample Preparation: Mix the protein lysates with SDS-PAGE sample buffer (e.g., Laemmli buffer) and heat at 95°C for 5 minutes.[8] It is recommended to load 20-30 µg of total protein per lane for cell lysates.[8]

  • Electrophoresis: Load the samples onto a 10% SDS-polyacrylamide gel and run the gel until the dye front reaches the bottom.[9]

  • Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-SMAD2 (Ser465/467) / phospho-SMAD3 (Ser423/425) overnight at 4°C with gentle agitation.[7][10]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[7]

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Final Washes: Wash the membrane again three times for 10 minutes each with TBST.

Detection and Analysis
  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them with a chemiluminescence imaging system.[7] pSMAD2/3 will appear at approximately 55-60 kDa.[10]

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total SMAD2/3 or a housekeeping protein like GAPDH or β-actin.[7]

  • Quantification: Quantify the band intensities using densitometry software (e.g., ImageJ). The pSMAD2/3 signal should be normalized to the total SMAD2/3 or housekeeping protein signal for accurate comparison.[7]

Quantitative Data Summary

ParameterRecommended Value/RangeReference
Cell Culture
Cell Confluency80-90%[8]
Serum Starvation18-22 hours[8]
This compound Pre-treatment1-2 hours (e.g., 10 nM - 1 µM)[7]
TGF-β1 Stimulation10 ng/mL for 30 minutes[7][8]
Western Blot
Protein Load per Lane20-30 µg (for cell lysates)[8]
Primary Antibody (pSMAD2/3) Dilution1:200 - 1:1000[10][11][12]
Secondary Antibody DilutionAs per manufacturer's recommendation
Blocking Solution5% non-fat milk or BSA in TBST
pSMAD2/3 Molecular Weight~55-60 kDa[10]

Experimental Workflow

Western_Blot_Workflow A 1. Cell Culture & Treatment - Seed cells - Serum starve (18-22h) - Pre-treat with this compound (1-2h) - Stimulate with TGF-β (30 min) B 2. Cell Lysis - Wash with ice-cold PBS - Add Lysis Buffer with inhibitors - Scrape, collect, and sonicate - Centrifuge to clear debris A->B C 3. Protein Quantification - Determine concentration (e.g., RC DC assay) - Normalize samples B->C D 4. SDS-PAGE - Prepare samples with Laemmli buffer - Load 20-30 µg protein - Run gel electrophoresis C->D E 5. Protein Transfer - Transfer proteins to PVDF membrane D->E F 6. Immunoblotting - Block membrane (1h) - Incubate with primary Ab (pSMAD2/3) overnight - Wash (3x TBST) - Incubate with secondary Ab (1h) - Wash (3x TBST) E->F G 7. Detection & Analysis - Add ECL substrate - Image chemiluminescence - Quantify bands - Normalize to total SMAD2/3 or housekeeping protein F->G

Caption: Western Blot workflow for detecting pSMAD2/3 after this compound treatment.

References

Application Notes and Protocols for a TGF-β Induced Fibrosis Assay with Ontunisertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, the excessive accumulation of extracellular matrix (ECM) components, is a pathological hallmark of numerous chronic diseases, leading to organ scarring and dysfunction. The transforming growth factor-beta (TGF-β) signaling pathway is a central driver of fibrosis.[1] Ontunisertib (AGMB-129) is an oral, selective small molecule inhibitor of the TGF-β receptor I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[2][3][4] By inhibiting ALK5, this compound effectively blocks the downstream signaling cascade that leads to the expression of pro-fibrotic genes.[4][5] These application notes provide a detailed protocol for an in vitro TGF-β induced fibrosis assay to evaluate the anti-fibrotic potential of this compound.

TGF-β Signaling Pathway and Mechanism of Action of this compound

The TGF-β signaling cascade is initiated by the binding of a TGF-β ligand to the TGF-β type II receptor (TGFβRII).[6][7] This binding recruits and phosphorylates the TGF-β type I receptor (TGFβRI/ALK5), activating its kinase activity.[6][8] Activated ALK5 then phosphorylates the receptor-regulated SMADs (R-SMADs), SMAD2 and SMAD3.[1][6] These phosphorylated R-SMADs form a complex with the common mediator SMAD4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding for collagens and alpha-smooth muscle actin (α-SMA).[6][8] this compound, as a selective inhibitor of ALK5, prevents the phosphorylation of SMAD2 and SMAD3, thereby abrogating the downstream pro-fibrotic signaling.[2][3][4]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII Binding ALK5 TGFβRI (ALK5) TGFbRII->ALK5 SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., COL1A1, ACTA2) SMAD_complex->Transcription Nuclear Translocation This compound This compound This compound->ALK5 Inhibition

Caption: TGF-β signaling pathway and the inhibitory action of this compound on ALK5.

Experimental Protocols

Materials and Reagents
  • Cell Lines: Human lung fibroblasts (e.g., MRC-5, WI-38) or human hepatic stellate cells (e.g., LX-2).

  • Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or appropriate medium for the chosen cell line, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents:

    • Recombinant Human TGF-β1 (carrier-free)

    • This compound

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Phosphate-Buffered Saline (PBS)

    • Trypsin-EDTA

    • Paraformaldehyde (PFA)

    • Triton X-100

    • Bovine Serum Albumin (BSA)

  • Antibodies and Stains:

    • Primary Antibody: Mouse anti-α-SMA

    • Secondary Antibody: Goat anti-mouse IgG (fluorescently labeled)

    • Collagen stain (e.g., Sirius Red)

    • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Equipment:

    • Cell culture incubator (37°C, 5% CO2)

    • 96-well black, clear-bottom imaging plates

    • High-content imaging system or fluorescence microscope

    • Plate reader for colorimetric assays

    • qPCR instrument

Experimental Workflow

The general workflow for the TGF-β induced fibrosis assay is depicted below.

experimental_workflow node_style_step node_style_step node_style_treatment node_style_treatment node_style_analysis node_style_analysis node_style_start_end node_style_start_end start Start cell_seeding Seed cells in 96-well plates start->cell_seeding serum_starvation Serum starve cells (24 hours) cell_seeding->serum_starvation ontunisertib_pretreatment Pre-treat with this compound (1 hour) serum_starvation->ontunisertib_pretreatment tgfb_stimulation Stimulate with TGF-β1 (48-72 hours) ontunisertib_pretreatment->tgfb_stimulation fix_and_perm Fix and permeabilize cells tgfb_stimulation->fix_and_perm staining Immunostaining for α-SMA and Collagen fix_and_perm->staining imaging Image acquisition (High-Content Imaging) staining->imaging analysis Data analysis imaging->analysis end End analysis->end

Caption: Experimental workflow for the in vitro TGF-β induced fibrosis assay.

Detailed Methodologies

1. Cell Culture and Seeding

  • Culture human lung fibroblasts or hepatic stellate cells in complete growth medium in a T75 flask until they reach 80-90% confluency.

  • Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

  • Neutralize trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and perform a cell count.

  • Seed the cells into 96-well black, clear-bottom plates at a density of 5,000-10,000 cells per well.

  • Incubate the plates at 37°C with 5% CO2 for 24 hours to allow for cell attachment.

2. Serum Starvation and Treatment

  • After 24 hours, aspirate the growth medium and replace it with serum-free medium.

  • Incubate the cells for another 24 hours to synchronize them.

  • Prepare serial dilutions of this compound in serum-free medium. A suggested concentration range is 0.1 nM to 10 µM. Include a vehicle control (DMSO).

  • Pre-treat the cells by adding the this compound dilutions to the respective wells and incubate for 1 hour.

  • Prepare a solution of TGF-β1 in serum-free medium. A final concentration of 5-10 ng/mL is commonly used to induce fibrosis.[9][10]

  • Add the TGF-β1 solution to all wells except for the negative control wells.

  • Incubate the plates for 48-72 hours at 37°C with 5% CO2.

3. Immunofluorescence Staining for α-SMA

  • Aspirate the medium and gently wash the cells twice with PBS.

  • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific binding with 1% BSA in PBS for 1 hour at room temperature.

  • Incubate the cells with mouse anti-α-SMA primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with a fluorescently labeled goat anti-mouse IgG secondary antibody and DAPI (for nuclear staining) for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

4. Collagen Staining (Sirius Red)

  • After the treatment period, aspirate the medium and wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes.

  • Stain with Picro-Sirius Red solution for 1 hour.

  • Wash the plates with 0.5% acetic acid to remove unbound dye.

  • Acquire images using a brightfield microscope or elute the stain with a destaining solution and measure absorbance at 550 nm using a plate reader.

5. Image Acquisition and Analysis

  • Acquire images using a high-content imaging system or a fluorescence microscope. Capture images for DAPI (nuclei), the fluorescent secondary antibody (α-SMA), and brightfield (for Sirius Red if not eluting).

  • Analyze the images using appropriate software to quantify the fluorescence intensity of α-SMA and the area of collagen deposition. Normalize these values to the cell number (DAPI count).

Data Presentation

The quantitative data should be summarized in tables to facilitate comparison between different treatment conditions.

Table 1: Dose-Response Effect of this compound on α-SMA Expression

Treatment GroupThis compound (µM)TGF-β1 (ng/mL)Normalized α-SMA Intensity (A.U.)% Inhibition
Untreated Control00100 ± 8N/A
Vehicle Control0 (DMSO)10450 ± 250
This compound0.00110425 ± 207.1
This compound0.0110350 ± 1828.6
This compound0.110210 ± 1568.6
This compound110120 ± 1094.3
This compound1010105 ± 998.6

Table 2: Dose-Response Effect of this compound on Collagen Deposition

Treatment GroupThis compound (µM)TGF-β1 (ng/mL)Collagen Deposition (Absorbance at 550 nm)% Inhibition
Untreated Control000.15 ± 0.02N/A
Vehicle Control0 (DMSO)100.85 ± 0.050
This compound0.001100.80 ± 0.047.1
This compound0.01100.65 ± 0.0328.6
This compound0.1100.35 ± 0.0271.4
This compound1100.20 ± 0.0192.9
This compound10100.18 ± 0.0195.7

Conclusion

This in vitro assay provides a robust and reproducible method for evaluating the anti-fibrotic efficacy of this compound. By quantifying key markers of fibrosis, such as α-SMA and collagen, researchers can determine the dose-dependent inhibitory effects of this compound on TGF-β-mediated fibroblast activation and ECM deposition. This assay is a valuable tool for the preclinical assessment of this compound and other potential anti-fibrotic compounds.

References

Application Notes and Protocols for Ontunisertib (AGMB-129)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of Ontunisertib (AGMB-129) and protocols for its preparation for in vivo studies. This compound is an orally administered, gastrointestinal (GI)-restricted inhibitor of the transforming growth factor-beta (TGF-β) receptor I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] It is currently in clinical development for the treatment of Fibrostenosing Crohn's Disease (FSCD), a condition characterized by intestinal fibrosis.[2]

Mechanism of Action

This compound is designed to specifically target the ALK5/TGFβR1 in the GI tract.[2] TGF-β is a key driver of fibrosis.[2] By inhibiting ALK5, this compound blocks the downstream signaling cascade that leads to the excessive deposition of extracellular matrix, a hallmark of fibrosis. Its GI-restricted nature is due to rapid first-pass metabolism in the liver, which prevents significant systemic exposure and is expected to improve its safety profile compared to systemic ALK5 inhibitors.[2]

TGF-β Signaling Pathway in Fibrosis

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII 1. Binding ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 3. Phosphorylation SMAD4 SMAD4 SMAD23->SMAD4 4. Complex Formation SMAD_complex SMAD2/3-SMAD4 Complex nucleus Nucleus SMAD_complex->nucleus 5. Nuclear Translocation transcription Gene Transcription (e.g., Collagen, Fibronectin) nucleus->transcription 6. Regulation of Gene Expression This compound This compound This compound->ALK5 Inhibition

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Solubility of this compound

This compound is a poorly soluble compound. The following table summarizes the solubility of this compound in different solvent systems, which are suitable for in vivo studies.

Solvent System Component Ratios (v/v) Achievable Concentration Resulting Solution Reference
DMSO/PEG300/Tween-80/Saline10% / 40% / 5% / 45%≥ 2.5 mg/mL (5.32 mM)Clear solution[1]
DMSO/Corn Oil10% / 90%≥ 2.5 mg/mL (5.32 mM)Clear solution[1]

Note: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Preparation of this compound for In Vivo Studies

The following are detailed protocols for the preparation of this compound dosing solutions for in vivo administration. It is recommended to prepare the working solution fresh on the day of use.

Protocol 1: Aqueous-Based Formulation

This protocol is suitable for oral gavage administration where a more aqueous vehicle is preferred.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Saline (0.9% NaCl)

Procedure:

  • Prepare a stock solution of this compound in DMSO. For example, to prepare a final dosing solution of 2.5 mg/mL, a 25 mg/mL stock solution in DMSO is a convenient starting point.

  • Add PEG300. To a suitable container, add the required volume of PEG300. For 1 mL of the final solution, this would be 400 µL.

  • Add the DMSO stock solution. Add the appropriate volume of the this compound/DMSO stock solution to the PEG300 and mix thoroughly until a homogenous solution is formed. For a 2.5 mg/mL final concentration using a 25 mg/mL stock, this would be 100 µL.

  • Add Tween-80. Add the required volume of Tween-80 (50 µL for 1 mL final solution) and mix until the solution is clear.

  • Add Saline. Add the final volume of saline (450 µL for 1 mL final solution) and mix thoroughly.

Protocol 2: Oil-Based Formulation

This protocol is suitable for oral gavage administration where a lipid-based vehicle may be desired to potentially enhance absorption.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn Oil

Procedure:

  • Prepare a stock solution of this compound in DMSO. As in the previous protocol, prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • Add the DMSO stock solution to Corn Oil. To a suitable container, add the required volume of corn oil (900 µL for 1 mL final solution). While stirring, slowly add the this compound/DMSO stock solution (100 µL for a 2.5 mg/mL final concentration from a 25 mg/mL stock).

  • Mix thoroughly. Ensure the solution is mixed until it is clear and homogenous. Gentle warming or sonication may be applied if necessary to aid dissolution.

Experimental Workflow for Formulation Preparation

formulation_workflow cluster_protocol1 Protocol 1: Aqueous-Based cluster_protocol2 Protocol 2: Oil-Based P1_start Start P1_step1 Dissolve this compound in DMSO (10%) P1_start->P1_step1 P1_step2 Add PEG300 (40%) and Mix P1_step1->P1_step2 P1_step3 Add Tween-80 (5%) and Mix P1_step2->P1_step3 P1_step4 Add Saline (45%) and Mix P1_step3->P1_step4 P1_end Final Solution (≥ 2.5 mg/mL) P1_step4->P1_end P2_start Start P2_step1 Dissolve this compound in DMSO (10%) P2_start->P2_step1 P2_step2 Add Corn Oil (90%) and Mix P2_step1->P2_step2 P2_end Final Solution (≥ 2.5 mg/mL) P2_step2->P2_end

Caption: Workflow for preparing this compound formulations.

Representative In Vivo Administration Protocol

The following is a general protocol for the oral administration of this compound in a rodent model of intestinal fibrosis. This protocol should be adapted based on the specific experimental design, animal model, and institutional guidelines.

Animal Model:

  • A chemically-induced model of intestinal fibrosis, such as the trinitrobenzene sulfonic acid (TNBS)-induced colitis model in mice or rats, is a relevant choice.

Dosing:

  • Dose Determination: The optimal dose should be determined in pilot studies. Based on the intended clinical application, a dose that achieves high local concentrations in the ileum would be the target.

  • Formulation Selection: Choose one of the formulations described above. The choice may depend on the desired absorption characteristics and tolerability in the chosen animal model.

  • Administration: Administer the this compound formulation via oral gavage. The volume of administration should be based on the animal's body weight and institutional guidelines (e.g., 5-10 mL/kg for mice).

  • Frequency: Daily or twice-daily administration is a common starting point for efficacy studies.

  • Control Group: A vehicle control group receiving the same formulation without this compound is essential.

Monitoring and Endpoints:

  • Monitor animals for clinical signs of disease (e.g., weight loss, stool consistency).

  • At the end of the study, collect intestinal tissue for histological analysis of fibrosis (e.g., Masson's trichrome staining) and measurement of collagen content.

  • Gene and protein expression analysis of fibrotic markers (e.g., collagen, α-SMA, TGF-β) in the intestinal tissue can also be performed.

Disclaimer: this compound is an investigational drug and has not been approved by any regulatory authority. These application notes are for research purposes only. All animal experiments should be conducted in accordance with local and national regulations and with the approval of an Institutional Animal Care and Use Committee (IACUC).

References

Application Note: Quantitative Analysis of Ontunisertib in Tissue Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive method for the quantification of Ontunisertib, a selective inhibitor of TGF-β receptor I (ALK5), in gastrointestinal tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is a promising therapeutic agent for fibrostenosing Crohn's disease, and its targeted, gut-restricted action necessitates precise measurement in tissue to understand its pharmacokinetic and pharmacodynamic profile.[1][2][3] This method is crucial for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies of this compound.

Introduction

This compound (AGMB-129) is an orally administered small molecule designed to act locally in the gastrointestinal tract to inhibit the ALK5 pathway, a key driver of fibrosis.[1][2][4] Unlike systemic inhibitors, this compound's rapid first-pass metabolism is intended to minimize systemic exposure and associated side effects.[1][3][4] Therefore, quantifying its concentration directly in intestinal tissue is paramount for establishing target engagement and therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and selectivity.[5] This document provides a detailed protocol for tissue sample preparation, chromatographic separation, and mass spectrometric detection of this compound.

Experimental Protocols

Tissue Sample Collection and Storage

Proper sample collection and storage are critical to prevent the degradation of the analyte.[6]

  • Collection: Immediately after excision, rinse tissue samples (e.g., ileum biopsies) with ice-cold phosphate-buffered saline (PBS) to remove any residual contents.

  • Snap-Freezing: Promptly snap-freeze the tissue in liquid nitrogen to quench metabolic activity.[6]

  • Storage: Store frozen tissue samples at -80°C until analysis.

Tissue Homogenization
  • Materials:

    • Frozen tissue sample

    • Homogenization buffer (e.g., 4 volumes of PBS per tissue weight)

    • Bead beater or rotor-stator homogenizer

  • Procedure:

    • Weigh the frozen tissue sample.

    • Add the tissue and the appropriate volume of ice-cold homogenization buffer to a homogenization tube.

    • Homogenize the tissue until a uniform suspension is achieved. Keep the sample on ice throughout the process to minimize degradation.

    • Collect an aliquot of the homogenate for protein concentration determination (e.g., using a BCA assay).

Sample Extraction (Protein Precipitation & Solid-Phase Extraction)

This two-step process removes proteins and other matrix components that can interfere with LC-MS/MS analysis.[7]

  • Protein Precipitation:

    • To 100 µL of tissue homogenate, add 300 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (IS), such as a stable isotope-labeled version of this compound.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (SPE) - (Optional, for enhanced cleanup):

    • Condition a mixed-mode SPE cartridge (e.g., cation exchange) with methanol (B129727) followed by water.

    • Load the supernatant from the protein precipitation step.

    • Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

    • Elute this compound and the IS with an appropriate elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase starting condition.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions (Representative):

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Hypothetical):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the IS would need to be determined through infusion and optimization.

Data Presentation

The following tables represent the expected performance of a validated bioanalytical method for this compound in tissue. Note: As specific quantitative data for this compound in published literature is limited, these values are representative of a typical small molecule LC-MS/MS assay and should be established during method validation.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Weighting1/x²

Table 2: Accuracy and Precision

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Lower Limit of Quantification (LLOQ)1< 20%± 20%< 20%± 20%
Low QC3< 15%± 15%< 15%± 15%
Medium QC100< 15%± 15%< 15%± 15%
High QC800< 15%± 15%< 15%± 15%

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC385 - 11585 - 115
High QC80085 - 11585 - 115

Mandatory Visualizations

experimental_workflow cluster_collection Sample Collection & Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis Tissue Gastrointestinal Tissue Biopsy Homogenization Tissue Homogenization Tissue->Homogenization Homogenate Tissue Homogenate Homogenization->Homogenate Protein_Precipitation Protein Precipitation (Acetonitrile + IS) Homogenate->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation SPE Solid-Phase Extraction (SPE) Centrifugation->SPE Supernatant Evaporation Evaporation & Reconstitution SPE->Evaporation Final_Sample Final Sample for Injection Evaporation->Final_Sample LC_Separation Liquid Chromatography (LC) Separation Final_Sample->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Experimental workflow for the quantitative analysis of this compound in tissue.

signaling_pathway TGFb TGF-β Receptor TGF-β Receptor Complex (Type I & II) TGFb->Receptor ALK5 ALK5 (TGFβR1) (Type I Receptor Kinase) Receptor->ALK5 activates SMAD Phosphorylation of SMAD2/3 ALK5->SMAD SMAD4 SMAD4 Complex Formation SMAD->SMAD4 Nucleus Nuclear Translocation SMAD4->Nucleus Gene Gene Transcription (e.g., Collagen, ACTA2) Nucleus->Gene Fibrosis Fibrosis Gene->Fibrosis This compound This compound This compound->ALK5 inhibits

Caption: this compound inhibits the TGF-β/ALK5 signaling pathway to reduce fibrosis.

References

Application Notes and Protocols: Flow Cytometry Analysis of Fibroblasts Treated with Ontunisertib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ontunisertib is an investigational small molecule inhibitor with a complex pharmacological profile. Depending on the context, it has been described as a selective inhibitor of Polo-like kinase 1 (PLK1) and as an inhibitor of the transforming growth factor-beta (TGF-β) receptor I kinase, ALK5.[1][2][3][4][5] Both pathways are critical in cell proliferation, differentiation, and survival. In the context of fibroblast biology, particularly in fibrotic diseases, the inhibition of the TGF-β/ALK5 pathway is of significant interest as TGF-β is a primary driver of fibrosis.[3][4][5][6] this compound's potential anti-fibrotic and anti-inflammatory effects are being explored in clinical trials for conditions such as Fibrostenosing Crohn's Disease.[3][4]

As a PLK1 inhibitor, this compound has been shown to induce G2/M phase cell cycle arrest and apoptosis in various cancer cell lines.[1][2][7][8] These effects are also relevant to the study of fibroblasts, particularly in contexts of excessive proliferation, such as in hypertrophic scarring or cancer-associated fibroblasts.

These application notes provide detailed protocols for utilizing flow cytometry to analyze the effects of this compound on fibroblasts, focusing on its potential impact on cell cycle progression, apoptosis, and myofibroblast differentiation.

Key Applications

  • Cell Cycle Analysis: To determine the effect of this compound on fibroblast proliferation and cell cycle distribution.

  • Apoptosis Detection: To quantify the induction of programmed cell death in fibroblasts following this compound treatment.

  • Myofibroblast Differentiation: To assess the inhibition of fibroblast-to-myofibroblast differentiation, a key process in fibrosis.

Data Presentation

Table 1: Effect of this compound on Cell Cycle Distribution in Human Dermal Fibroblasts
Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)65.2 ± 2.120.5 ± 1.514.3 ± 1.8
This compound (10 nM)63.8 ± 2.515.1 ± 1.921.1 ± 2.3
This compound (50 nM)58.1 ± 3.010.2 ± 1.731.7 ± 3.5
This compound (100 nM)45.7 ± 3.88.5 ± 1.445.8 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Induction of Apoptosis in Fibroblasts by this compound
Treatment GroupLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control (DMSO)95.8 ± 1.52.1 ± 0.52.1 ± 0.7
This compound (100 nM)88.3 ± 2.27.5 ± 1.14.2 ± 0.9
This compound (500 nM)75.1 ± 3.118.4 ± 2.56.5 ± 1.3
This compound (1 µM)60.9 ± 4.529.6 ± 3.89.5 ± 2.0

Data are presented as mean ± standard deviation from three independent experiments.

Table 3: Inhibition of Myofibroblast Differentiation by this compound
Treatment Groupα-SMA Positive Cells (%)
Untreated Control3.2 ± 0.8
TGF-β1 (10 ng/mL) + Vehicle85.4 ± 5.6
TGF-β1 (10 ng/mL) + this compound (50 nM)42.1 ± 4.2
TGF-β1 (10 ng/mL) + this compound (200 nM)15.8 ± 2.9

Data are presented as mean ± standard deviation from three independent experiments.

Signaling Pathways and Experimental Workflow

Ontunisertib_Signaling_Pathway cluster_plk1 PLK1 Inhibition cluster_tgfb TGF-β/ALK5 Inhibition Plk1 PLK1 G2M G2/M Transition Plk1->G2M Promotes Apoptosis_plk Apoptosis Plk1->Apoptosis_plk Inhibits TGFb TGF-β1 ALK5 ALK5 (TGF-βRI) TGFb->ALK5 Binds SMAD SMAD2/3 ALK5->SMAD Phosphorylates Fibroblast Fibroblast SMAD->Fibroblast Activates Myofibroblast Myofibroblast (α-SMA, Collagen) Fibroblast->Myofibroblast Differentiation This compound This compound This compound->Plk1 Inhibits This compound->ALK5 Inhibits

Caption: this compound's dual inhibitory action on PLK1 and TGF-β/ALK5 pathways.

Flow_Cytometry_Workflow cluster_culture Cell Culture and Treatment cluster_staining Staining Protocols cluster_analysis Flow Cytometry Analysis Culture Culture Fibroblasts (e.g., Human Dermal Fibroblasts) Treat Treat with this compound (Dose-response and time-course) Culture->Treat Harvest Harvest Cells (Trypsinization) Treat->Harvest Stain_CC Cell Cycle: Fixation & Propidium Iodide Staining Harvest->Stain_CC Stain_Apop Apoptosis: Annexin V & PI/7-AAD Staining Harvest->Stain_Apop Stain_Myo Myofibroblast: Surface Marker (e.g., CD90) & Intracellular α-SMA Staining Harvest->Stain_Myo Acquire Data Acquisition on Flow Cytometer Stain_CC->Acquire Stain_Apop->Acquire Stain_Myo->Acquire Gating Gating Strategy: 1. Singlets 2. Live Cells (for Apoptosis/Myo) 3. Population of Interest Acquire->Gating Analyze Data Analysis: Quantify cell populations in different phases/states Gating->Analyze

Caption: Experimental workflow for flow cytometry analysis of fibroblasts.

Experimental Protocols

Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining

Objective: To assess the effect of this compound on the cell cycle distribution of fibroblasts.

Materials:

  • Human dermal fibroblasts

  • Complete fibroblast growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)

  • This compound

  • DMSO (Vehicle control)

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) Staining Solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed fibroblasts in 6-well plates at a density that allows for logarithmic growth for the duration of the experiment.

  • Treatment: Once cells reach 50-60% confluency, treat them with varying concentrations of this compound or DMSO for 24-48 hours.

  • Cell Harvest:

    • Aspirate the medium and wash cells with PBS.

    • Trypsinize the cells and collect them in a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant and resuspend the cell pellet in 500 µL of ice-cold PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use a linear scale for forward scatter (FSC) and side scatter (SSC) to gate on single cells.

    • Use a logarithmic scale for the PI fluorescence channel (e.g., FL2 or PE-Texas Red).

    • Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Apoptosis Assay Using Annexin V and 7-AAD Staining

Objective: To quantify the apoptotic and necrotic cell populations induced by this compound.

Materials:

  • Treated and control fibroblasts (from Protocol 1, step 2)

  • Annexin V-FITC (or other fluorochrome)

  • 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvest:

    • Collect both the adherent and floating cells to ensure all apoptotic cells are included.

    • Trypsinize the adherent cells and combine them with the supernatant from the culture plate.

    • Centrifuge at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and wash the cells once with cold PBS.

    • Centrifuge and discard the supernatant.

  • Staining:

    • Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or PI).

    • Gently vortex and incubate in the dark at room temperature for 15 minutes.

    • Add 400 µL of Annexin V Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the samples immediately (within 1 hour) on a flow cytometer.

    • Gate on the cell population based on FSC and SSC.

    • Analyze the fluorescence signals for Annexin V (e.g., FITC channel) and 7-AAD/PI (e.g., PerCP or PE-Texas Red channel).

    • Quantify the following populations:

      • Live cells: Annexin V-negative and 7-AAD/PI-negative.

      • Early apoptotic cells: Annexin V-positive and 7-AAD/PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD/PI-positive.

Protocol 3: Analysis of Myofibroblast Differentiation by α-SMA Staining

Objective: To measure the inhibitory effect of this compound on TGF-β1-induced myofibroblast differentiation.

Materials:

  • Fibroblasts

  • Serum-free medium

  • Recombinant Human TGF-β1

  • This compound

  • Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm)

  • Anti-α-Smooth Muscle Actin (α-SMA) antibody (conjugated to a fluorochrome, e.g., Alexa Fluor 488)

  • Isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed fibroblasts and allow them to adhere.

    • Starve the cells in serum-free medium for 24 hours.

    • Pre-treat the cells with this compound or vehicle for 1 hour.

    • Stimulate the cells with 10 ng/mL of TGF-β1 (or leave unstimulated as a negative control) for 48-72 hours.

  • Cell Harvest:

    • Harvest the cells by trypsinization as described previously.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Resuspend the cell pellet in Fixation/Permeabilization buffer and incubate at 4°C for 20 minutes.

    • Wash the cells twice with Perm/Wash buffer.

  • Intracellular Staining:

    • Resuspend the permeabilized cells in Perm/Wash buffer containing the anti-α-SMA antibody or the corresponding isotype control.

    • Incubate at 4°C for 30 minutes in the dark.

    • Wash the cells twice with Perm/Wash buffer.

    • Resuspend the final cell pellet in FACS buffer (PBS with 1% BSA).

  • Flow Cytometry:

    • Acquire data on a flow cytometer.

    • Gate on single cells based on FSC and SSC.

    • Compare the fluorescence intensity of the α-SMA stained samples to the isotype control to determine the percentage of α-SMA positive cells.

Conclusion

Flow cytometry is a powerful tool for dissecting the cellular effects of this compound on fibroblasts. The provided protocols offer a framework for quantifying the impact of this compound on key fibroblast functions, including proliferation, survival, and differentiation. These analyses are crucial for understanding its mechanism of action and for the development of this compound as a potential therapeutic for fibrotic diseases and other conditions involving aberrant fibroblast activity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Ontunisertib Concentration for Primary Intestinal Fibroblasts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the use of Ontunisertib in primary intestinal fibroblast cultures. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to support researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] It functions by competitively binding to the ATP-binding site of the ALK5 kinase domain. This action prevents the phosphorylation and subsequent activation of downstream signaling molecules, primarily SMAD2 and SMAD3. The inhibition of this pathway blocks the transcription of TGF-β-responsive genes, which are involved in fibrosis.[2]

Q2: What is the primary signaling pathway targeted by this compound?

A2: this compound primarily targets the canonical TGF-β signaling pathway. Upon TGF-β ligand binding to its type II receptor, the type I receptor (ALK5) is recruited and phosphorylated. Activated ALK5 then phosphorylates SMAD2 and SMAD3, which form a complex with SMAD4 and translocate to the nucleus to regulate gene expression. This compound's inhibition of ALK5 blocks these downstream events.

TGF_beta_pathway TGF-β Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus TGFB TGF-β Ligand TGFBR2 TGF-β Receptor II TGFB->TGFBR2 Binding ALK5 ALK5 (TGF-βR1) TGFBR2->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation This compound This compound This compound->ALK5 Inhibition pSMAD23 p-SMAD2/3 SMAD_complex p-SMAD2/3 + SMAD4 Complex pSMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Pro-fibrotic Gene Expression SMAD_complex->Gene_expression Transcription Regulation Nucleus Nucleus

Caption: TGF-β signaling pathway and the inhibitory action of this compound.

Q3: How should I prepare and store this compound stock solutions?

A3: For optimal and consistent results, proper handling of this compound is crucial.

  • Solubility: this compound is typically soluble in dimethyl sulfoxide (B87167) (DMSO).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, high-quality DMSO.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution in your cell culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture medium is kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What is a recommended starting concentration range for this compound in primary intestinal fibroblast experiments?

A4: The optimal concentration of this compound will depend on the specific primary cell donor, cell density, and the experimental endpoint. Based on the known in vitro IC50 values for ALK5 (≤100 nM) and TGFβRI (100-500 nM), a good starting point for a dose-response experiment is a logarithmic or half-logarithmic series of concentrations.

ParameterRecommended Starting RangeNotes
Dose-Response for Target Inhibition 1 nM - 10 µMTo determine the IC50 for pSMAD2/3 inhibition.
Cytotoxicity Assessment 10 nM - 50 µMTo identify the maximum non-toxic concentration.
Functional Assays (e.g., Collagen Production) Based on pSMAD2/3 IC50Use concentrations at and around the IC50 for target inhibition.

Note: The above concentrations are suggested starting points and should be optimized for your specific experimental conditions.

Troubleshooting Guides

Issue 1: No or weak inhibition of TGF-β signaling (e.g., no change in pSMAD2/3 levels).

Possible Cause Suggested Solution
Insufficient this compound Concentration Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM).
Incorrect Timing of Treatment The phosphorylation of SMAD2/3 is a rapid event, typically peaking within 15-60 minutes of TGF-β stimulation. Conduct a time-course experiment to determine the optimal time point for your endpoint.
This compound Degradation Prepare a fresh stock solution of this compound. Ensure proper storage of stock solutions (aliquoted, -20°C or -80°C, protected from light) and avoid repeated freeze-thaw cycles.
High Cell Confluency Use cells that are in the logarithmic growth phase (typically 70-80% confluent), as highly confluent cultures can have altered signaling dynamics.
Low TGF-β Response Confirm that your primary intestinal fibroblasts are responsive to TGF-β. Include a positive control (TGF-β stimulation without this compound) in your experiment.

Issue 2: High variability between replicate wells.

Possible Cause Suggested Solution
Pipetting Inaccuracy Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate as they are more prone to evaporation. If you must use them, ensure proper plate sealing and a humidified incubator.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Allow the plate to sit at room temperature for a short period before placing it in the incubator to ensure even cell distribution.
Donor-to-Donor Variability If possible, use primary cells pooled from multiple donors to average out individual variations. Otherwise, be consistent with the donor source for a set of experiments.

Issue 3: Unexpected cytotoxicity observed.

Possible Cause Suggested Solution
High this compound Concentration Perform a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) to determine the IC50 for cell viability and identify the maximum non-toxic concentration.
High DMSO Concentration Ensure the final DMSO concentration in your culture medium is consistent across all conditions and is at a non-toxic level (ideally ≤ 0.1%).
Off-Target Effects While this compound is selective for ALK5, very high concentrations may inhibit other kinases. Use the lowest effective concentration that inhibits the target pathway. To confirm on-target effects, consider using a structurally unrelated ALK5 inhibitor as a control.

Experimental Protocols

Protocol 1: Isolation and Culture of Primary Human Intestinal Fibroblasts

This protocol is a general guideline and may require optimization based on the tissue source and laboratory conditions.

  • Tissue Collection and Preparation:

    • Obtain fresh intestinal tissue biopsies under sterile conditions.

    • Wash the tissue multiple times with ice-cold, sterile Phosphate-Buffered Saline (PBS) containing antibiotics and antimycotics.

    • Remove any unwanted tissue such as fat or muscle.

    • Mince the tissue into small pieces (approximately 1-2 mm³) using sterile scalpels.

  • Explant Culture:

    • Place the minced tissue pieces into a tissue culture flask or dish.

    • Allow the tissue pieces to adhere to the surface by leaving them in a small amount of media or allowing them to air-dry briefly in the culture hood.

    • Carefully add pre-warmed fibroblast growth medium (e.g., DMEM with 10-20% FBS, L-glutamine, and antibiotics/antimycotics).

    • Incubate at 37°C in a humidified 5% CO₂ incubator.

  • Fibroblast Outgrowth and Expansion:

    • Fibroblasts will begin to migrate out from the tissue explants within a few days to a week.

    • Change the culture medium every 2-3 days.

    • Once the fibroblasts reach 70-80% confluency, remove the tissue pieces and subculture the cells using trypsin-EDTA.

    • Expand the fibroblast culture to the desired number for your experiments. It is recommended to use cells at a low passage number (P2-P5) for experiments to maintain their primary phenotype.

Protocol 2: Determining the Optimal Non-Toxic Concentration of this compound (Cytotoxicity Assay)
  • Cell Seeding:

    • Seed primary intestinal fibroblasts into a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and grow for 24 hours.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A suggested range is 10 nM to 50 µM. Include a vehicle control (DMSO at the highest concentration used for the drug dilutions).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Use a suitable cell viability assay such as MTT, MTS, or CellTiter-Glo, following the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Use a non-linear regression model to determine the IC50 for cytotoxicity. The maximum non-toxic concentration should be used as the upper limit in subsequent functional assays.

Protocol 3: Assessing Target Engagement - Inhibition of SMAD2/3 Phosphorylation
  • Cell Seeding and Serum Starvation:

    • Seed primary intestinal fibroblasts in 6-well plates and allow them to reach 70-80% confluency.

    • Serum-starve the cells for 4-16 hours to reduce basal signaling.

  • This compound Pre-treatment:

    • Pre-treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) and a vehicle control for 1-2 hours.

  • TGF-β Stimulation:

    • Stimulate the cells with a pre-determined optimal concentration of TGF-β1 (e.g., 5-10 ng/mL) for 30-60 minutes. Include an unstimulated control.

  • Cell Lysis:

    • Place the plate on ice, aspirate the medium, and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice.

    • Clarify the lysate by centrifugation.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with primary antibodies against phospho-SMAD2 (Ser465/467) and/or phospho-SMAD3 (Ser423/425).

    • After washing, incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • To ensure equal loading, strip the membrane and re-probe for total SMAD2/3 and a loading control like GAPDH or β-actin.

  • Data Analysis:

    • Quantify the band intensities for pSMAD2/3 and normalize to the total SMAD2/3 or the loading control.

    • Calculate the percentage of inhibition for each this compound concentration relative to the TGF-β stimulated control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow Visualization

experimental_workflow Workflow for Optimizing this compound Concentration start Start: Primary Intestinal Fibroblast Culture cytotoxicity Protocol 2: Determine Max Non-Toxic Dose (e.g., MTT Assay) start->cytotoxicity target_engagement Protocol 3: Determine Target Inhibition IC50 (pSMAD2/3 Western Blot) start->target_engagement data_analysis Data Analysis and Optimal Concentration Determination cytotoxicity->data_analysis Max non-toxic concentration target_engagement->data_analysis Target IC50 functional_assay Functional Assays (e.g., Collagen Production, Proliferation) end Optimized Concentration for Experiments functional_assay->end data_analysis->functional_assay Select optimal concentration range

Caption: A generalized workflow for optimizing this compound concentration.

References

Interpreting variable results in Ontunisertib experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ontunisertib. The information is designed to address common challenges and interpret variable results in experiments involving this selective ALK5 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound (also known as AGMB-129) is an oral, small-molecule inhibitor of the Transforming Growth Factor-β (TGF-β) receptor I, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] ALK5 is a serine/threonine kinase that plays a critical role in the TGF-β signaling pathway, which is a major driver of fibrosis.[1][2]

Q2: How does this compound inhibit the TGF-β pathway?

This compound is an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK5 kinase domain. This action prevents the phosphorylation of the downstream signaling proteins SMAD2 and SMAD3, thereby blocking the canonical TGF-β signaling cascade.[3]

Q3: What are the reported IC50 values for this compound?

The half-maximal inhibitory concentration (IC50) for this compound is reported to be in the range of 100 to 500 nM for TGFβRI and ≤100 nM for ALK5.[4] It is important to note that IC50 values can vary depending on the specific experimental conditions, such as ATP concentration and the assay format used.[5][6]

Q4: What is the solubility and recommended storage for this compound?

This compound is soluble in DMSO. For long-term storage, it is recommended to store the compound as a solid at -20°C or -80°C. Stock solutions in DMSO should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4]

Q5: What are the potential off-target effects of ALK5 inhibitors like this compound?

While this compound is designed to be a selective ALK5 inhibitor, off-target effects are a possibility with any kinase inhibitor due to the conserved nature of the ATP-binding pocket across the kinome. Some ALK5 inhibitors have been shown to have activity against other closely related kinases, such as ALK4 and ALK7.[7] Researchers should consider performing selectivity profiling to understand the specific off-target effects in their experimental system.[3]

Troubleshooting Guides

Issue 1: High Variability in In Vitro Kinase Assay Results

You are observing significant well-to-well or experiment-to-experiment variability in your in vitro ALK5 kinase assays with this compound.

Potential Cause Troubleshooting Steps
Pipetting Inaccuracy Ensure pipettes are properly calibrated, especially for small volumes. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be dispensed across the plate to minimize pipetting errors.
Reagent Quality This compound: Ensure proper storage and handling to prevent degradation. Prepare fresh dilutions from a concentrated stock for each experiment.[4] ALK5 Enzyme: Use a reputable source for the recombinant ALK5 enzyme. Aliquot the enzyme upon receipt and store at the recommended temperature to avoid repeated freeze-thaw cycles, which can decrease activity. ATP: Use high-purity ATP and prepare fresh solutions. The concentration of ATP is critical and can significantly impact IC50 values.[5]
Assay Conditions DMSO Concentration: Ensure the final DMSO concentration is consistent across all wells and is kept low (ideally ≤0.5%), as high concentrations can inhibit kinase activity.[3] Incubation Time and Temperature: Use a calibrated incubator and ensure consistent incubation times for all steps. The kinase reaction should be within the linear range.
Assay Plate Issues Edge Effects: Avoid using the outer wells of the microplate, as they are more prone to evaporation. If their use is unavoidable, fill the surrounding wells with buffer or water to minimize evaporation.
Issue 2: Inconsistent IC50 Values for this compound

The calculated IC50 value for this compound varies significantly between experiments or differs from published values.

Potential Cause Troubleshooting Steps
Different Assay Formats IC50 values are highly dependent on the assay format (e.g., radiometric, fluorescence-based, luminescence-based).[5] Comparing IC50 values obtained from different assay technologies can be misleading. Stick to a consistent, validated assay protocol.
Variable ATP Concentration As an ATP-competitive inhibitor, the apparent potency of this compound is influenced by the ATP concentration in the assay. Higher ATP concentrations will lead to higher IC50 values.[8] For comparability, it is crucial to use a consistent ATP concentration, ideally at or near the Km value for ALK5.[5]
Enzyme Concentration The concentration of the ALK5 enzyme can affect the IC50 value, especially for tight-binding inhibitors. The IC50 value cannot be lower than half the enzyme concentration.[5] Use the lowest enzyme concentration that gives a robust signal.
Data Analysis Ensure that the data analysis method is appropriate. Use a non-linear regression model to fit the dose-response curve and calculate the IC50. Ensure that the top and bottom of the curve are well-defined.
Issue 3: Unexpected or No Effect in Cell-Based Assays

This compound does not produce the expected anti-fibrotic effect (e.g., no reduction in alpha-smooth muscle actin (α-SMA) or collagen expression) or shows unexpected phenotypes in your cell-based fibrosis model.

Potential Cause Troubleshooting Steps
Cell System Variables Cell Line/Primary Cell Health: Ensure cells are healthy, within a low passage number, and not over-confluent.[9] Target Expression: Confirm that your cell line expresses ALK5 at sufficient levels. TGF-β Responsiveness: Verify that your cell model is responsive to TGF-β stimulation by measuring downstream readouts like SMAD2/3 phosphorylation.
Suboptimal this compound Exposure Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell type.[10] Compound Stability: Be aware of the stability of this compound in your cell culture medium over the course of the experiment.
Off-Target Effects The observed phenotype may be due to the inhibition of an off-target kinase.[3] Use a structurally different ALK5 inhibitor as a control to confirm that the primary phenotype is due to ALK5 inhibition.[3] Consider performing a rescue experiment by overexpressing a constitutively active form of ALK5.[3]
Assay Readout Sensitivity The chosen readout (e.g., Western blot, immunofluorescence, qPCR) may not be sensitive enough to detect subtle changes. Ensure your assay is properly validated with appropriate positive and negative controls.

Data Presentation

Table 1: Comparative IC50 Values of Selected ALK5 Inhibitors

InhibitorTarget(s)IC50 (nM)Assay Type
This compound ALK5/TGFβRI ≤100 (ALK5), 100-500 (TGFβRI) [4]Not Specified
SB-431542ALK5, ALK4, ALK794 (ALK5)[11]Cell-free
Galunisertib (LY2157299)ALK556Cell-free
RepSoxALK523ATP binding
SD-208ALK548Cell-free

Note: IC50 values are highly dependent on assay conditions and should be used for relative comparison.

Experimental Protocols

In Vitro ALK5 Kinase Assay (Luminescence-based)

This protocol is a general guideline for an in vitro kinase assay using a luminescence-based method to detect ADP production, a direct measure of kinase activity.

Materials:

  • Recombinant human ALK5 enzyme

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP

  • ALK5 peptide substrate

  • This compound

  • DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96- or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤0.5%.

  • Enzyme Preparation: Dilute the ALK5 enzyme in kinase assay buffer to the desired working concentration.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle (DMSO) control to the wells of the assay plate.

    • Add 10 µL of the diluted ALK5 enzyme solution to each well (except for "no enzyme" controls).

    • Initiate the kinase reaction by adding 10 µL of a pre-mixed solution of the ALK5 peptide substrate and ATP in kinase assay buffer.

  • Incubation: Incubate the plate at 30°C for 60 minutes (or an optimized time within the linear range of the reaction).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression.

Cell-Based Fibrosis Assay (Immunofluorescence)

This protocol outlines a general method for assessing the anti-fibrotic activity of this compound in a cell-based model by measuring the expression of fibrosis markers.

Materials:

  • Fibroblast cell line (e.g., NIH/3T3) or primary fibroblasts

  • Cell culture medium

  • TGF-β1

  • This compound

  • DMSO

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies (e.g., anti-α-SMA, anti-collagen I)

  • Fluorescently labeled secondary antibodies

  • DAPI (for nuclear staining)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed fibroblasts in 96-well imaging plates and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) control for 1-2 hours.

  • TGF-β Stimulation: Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 24-48 hours to induce a fibrotic phenotype.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes.

    • Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining:

    • Wash with PBS and block with blocking buffer for 1 hour.

    • Incubate with primary antibodies against fibrosis markers overnight at 4°C.

    • Wash with PBS and incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature.

  • Imaging: Wash with PBS and acquire images using a high-content imaging system or fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity of the fibrosis markers per cell.

  • Data Analysis: Normalize the data to the vehicle control and determine the dose-dependent inhibition of fibrosis marker expression by this compound.

Visualizations

TGF_beta_Signaling_Pathway cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β Receptor II (TβRII) TGFb->TGFbRII Binds TGFbRI TGF-β Receptor I (ALK5) TGFbRII->TGFbRI Recruits & Phosphorylates SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylates This compound This compound This compound->TGFbRI Inhibits (ATP-competitive) pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (e.g., α-SMA, Collagen) Fibrosis Fibrosis Gene_Transcription->Fibrosis

Caption: TGF-β Signaling Pathway and the Mechanism of Action of this compound.

Troubleshooting_Workflow Start Variable Results in this compound Experiment Check_Reagents 1. Check Reagent Quality - this compound (storage, dilution) - Enzyme activity - ATP concentration - Cell health & passage Start->Check_Reagents Check_Technique 2. Review Experimental Technique - Pipetting accuracy - Consistent timing - Plate layout (edge effects) Check_Reagents->Check_Technique Resolved Results Consistent Check_Reagents->Resolved Issue Found & Corrected? Yes Unresolved Results Still Variable Check_Reagents->Unresolved Issue Found? No Check_Assay_Params 3. Verify Assay Parameters - DMSO concentration - Incubation conditions - Cell density Check_Technique->Check_Assay_Params Check_Technique->Resolved Issue Found & Corrected? Yes Check_Technique->Unresolved Issue Found? No Check_Off_Target 4. Consider Off-Target Effects - Use structurally different ALK5 inhibitor - Perform rescue experiment Check_Assay_Params->Check_Off_Target Check_Assay_Params->Resolved Issue Found & Corrected? Yes Check_Assay_Params->Unresolved Issue Found? No Check_Off_Target->Resolved On-target effect confirmed? Yes Check_Off_Target->Unresolved Issue Found? No Consult Consult Literature/ Technical Support Unresolved->Consult

Caption: Logical Workflow for Troubleshooting Variable Results in this compound Experiments.

References

Ontunisertib Stability in Solution: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of Ontunisertib in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for this compound stock solutions?

A1: For stock solutions, Dimethyl Sulfoxide (DMSO) is a suitable solvent. It is recommended to prepare high-concentration stock solutions, for example, 100 mg/mL, which may require ultrasonication to fully dissolve. To maintain stability, it is crucial to use newly opened, anhydrous DMSO as the compound is hygroscopic.

For long-term storage, aliquoting the stock solution into single-use vials is recommended to avoid repeated freeze-thaw cycles.

Storage Recommendations for DMSO Stock Solutions

Storage TemperatureShelf Life
-80°C6 months
-20°C1 month

Q2: How can I prepare this compound for in vivo studies?

A2: Preparing a stable formulation for in vivo experiments is critical. Below are two example protocols for preparing this compound in a vehicle suitable for administration. It is essential to ensure the final solution is clear. Heating and/or sonication can be used to aid dissolution if precipitation occurs.

In Vivo Formulation Protocols

ProtocolSolvent SystemFinal Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.32 mM)
210% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.32 mM)

Q3: What is the mechanism of action of this compound?

A3: this compound is a small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) receptor I, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2][3] By inhibiting ALK5, this compound blocks the downstream signaling cascade that is a major driver of fibrosis.[1][3] It is being developed as a gut-restricted treatment, meaning it is designed to act locally in the gastrointestinal tract with minimal systemic exposure due to rapid first-pass metabolism in the liver.[1][4]

Signaling Pathway and Experimental Workflows

TGF_beta_signaling_pathway TGF-β/ALK5 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGF-β RII TGF_beta->TGFBR2 1. Binding ALK5 ALK5 (TGF-β RI) TGFBR2->ALK5 2. Recruitment & Phosphorylation SMAD23 p-SMAD2/3 ALK5->SMAD23 3. Phosphorylation SMAD4 SMAD4 SMAD_complex SMAD2/3-SMAD4 Complex Transcription Gene Transcription (e.g., Fibrosis-related genes) SMAD_complex->Transcription 5. Nuclear Translocation & Gene Regulation This compound This compound This compound->ALK5 Inhibition SMAD23SMAD4 SMAD23SMAD4 SMAD23SMAD4->SMAD_complex 4. Complex Formation Stability_Assessment_Workflow This compound Solution Stability Assessment Workflow prep 1. Prepare this compound Solution (e.g., in DMSO, buffer, or formulation vehicle) stress 2. Expose Aliquots to Stress Conditions (e.g., Temp, pH, Light, Oxidation) prep->stress sampling 3. Collect Samples at Defined Time Points (e.g., 0, 2, 4, 8, 24 hours) stress->sampling analysis 4. Quantify this compound Concentration (e.g., using HPLC-UV or LC-MS/MS) sampling->analysis data 5. Analyze Data (Calculate % remaining, identify degradants) analysis->data report 6. Determine Stability and Shelf-Life data->report HPLC_Troubleshooting HPLC Troubleshooting Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions problem_node What is the issue? cause_peak Poor Peak Shape (Tailing, Fronting, Splitting) problem_node->cause_peak Peak Shape cause_rt Retention Time (RT) Shift problem_node->cause_rt Retention Time cause_pressure Pressure Fluctuation or High Backpressure problem_node->cause_pressure System Pressure cause_baseline Baseline Noise or Drift problem_node->cause_baseline Baseline sol_peak Check sample solvent (inject in mobile phase if possible). Ensure column is not overloaded. Check for column contamination or degradation. Verify mobile phase pH. cause_peak->sol_peak sol_rt Ensure consistent mobile phase preparation. Check for leaks in the system. Use a column thermostat for temperature control. Ensure column is properly equilibrated. cause_rt->sol_rt sol_pressure Check for blockages in tubing or column frit. Filter and degas mobile phase. Check for worn pump seals or leaks. cause_pressure->sol_pressure sol_baseline Use high-purity solvents. Degas mobile phase thoroughly. Clean detector flow cell. Ensure stable lab temperature. cause_baseline->sol_baseline

References

Validation & Comparative

A Comparative Guide to AGMB-129 and Other Selective ALK5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of AGMB-129, a novel gastrointestinal (GI)-restricted selective inhibitor of Activin receptor-like kinase 5 (ALK5), with other prominent selective ALK5 inhibitors. ALK5, also known as Transforming Growth Factor-beta Receptor 1 (TGF-βR1), is a key mediator in the TGF-β signaling pathway, which plays a crucial role in cellular proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in various fibrotic diseases and cancer.

AGMB-129 is distinguished by its targeted, GI-restricted mechanism of action, designed to minimize systemic exposure and thereby improve its safety profile.[1] This guide summarizes available quantitative data for a selection of well-characterized ALK5 inhibitors, outlines detailed experimental methodologies for their evaluation, and provides a visual representation of the targeted signaling pathway.

Quantitative Comparison of Selective ALK5 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several selective ALK5 inhibitors. This data is critical for comparing the in vitro potency of these compounds. It is important to note that direct cross-comparison of IC50 values should be done with caution, as experimental conditions can vary between studies.

CompoundALK5 IC50 (nM)Assay TypeKey Features
AGMB-129 (Ontunisertib) Not publicly availableNot publicly availableOral, GI-restricted small molecule designed for high local exposure in the gut and minimal systemic exposure. Currently in Phase 2a clinical trials for Fibrostenosing Crohn's Disease.[2][3][4]
RepSox 4ALK5 autophosphorylationPotent and selective inhibitor of TGFβR-1/ALK5.[5]
Galunisertib (LY2157299) 56Cell-free kinase assayOral, selective inhibitor of TGF-βRI. Has been evaluated in multiple clinical trials for various cancers.[6]
TGF-β RI Kinase Inhibitor III 47Not specifiedA cell-permeable imidazolyl-pyridine compound that is a potent, ATP-competitive, and reversible inhibitor.
SB431542 94Cell-free kinase assayPotent and selective inhibitor of ALK5, ALK4, and ALK7. Widely used as a research tool.
GW788388 18Cell-free kinase assayPotent and selective inhibitor of ALK5.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of enzyme inhibitors. Below are representative methodologies for key assays used to characterize ALK5 inhibitors.

ALK5 Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of ALK5. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Objective: To determine the IC50 value of a test compound against recombinant ALK5.

Materials:

  • Recombinant human ALK5 (TGFβR1) kinase

  • Biotinylated peptide substrate

  • ATP

  • TR-FRET detection reagents (e.g., Lanthanide-labeled antibody and Streptavidin-allophycocyanin)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Test compound (e.g., AGMB-129) and control inhibitors

  • 384-well low-volume plates

  • Plate reader capable of TR-FRET measurements

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute this series in the assay buffer to achieve the desired final concentrations with a consistent, low percentage of DMSO (e.g., <1%).

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO control) to the wells of a 384-well plate.

    • Add 2.5 µL of the ALK5 enzyme solution to each well.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated peptide substrate and ATP (at its Km concentration) to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding the TR-FRET detection reagents, which include a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate and a streptavidin-allophycocyanin (SA-APC) conjugate that binds to the biotinylated substrate.

    • Incubate the plate for at least 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis:

    • Calculate the emission ratio (acceptor/donor).

    • Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Phospho-SMAD (pSMAD) Assay

This cell-based assay assesses the ability of an inhibitor to block the TGF-β-induced phosphorylation of SMAD2/3, the downstream effectors of ALK5.

Objective: To determine the cellular potency of a test compound in inhibiting the ALK5 signaling pathway.

Materials:

  • A suitable cell line (e.g., HaCaT, A549)

  • Cell culture medium and supplements

  • Recombinant human TGF-β1

  • Test compound and control inhibitors

  • Lysis buffer containing protease and phosphatase inhibitors

  • Antibodies for Western blotting or ELISA (primary antibodies against phospho-SMAD2/3 and total SMAD2/3, and appropriate secondary antibodies)

  • 96-well plates

  • Western blot or ELISA equipment

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere and grow to a desired confluency (e.g., 70-80%).

  • Serum Starvation: Replace the growth medium with a low-serum or serum-free medium and incubate for several hours (e.g., 4-16 hours) to reduce basal signaling.

  • Compound Treatment: Pre-incubate the cells with serial dilutions of the test compound or vehicle control for a specified time (e.g., 1-2 hours).

  • Pathway Stimulation: Stimulate the cells by adding TGF-β1 to each well (except for the unstimulated control) at a final concentration that elicits a robust pSMAD response (e.g., 1-5 ng/mL).

  • Incubation: Incubate the plate for a short period (e.g., 30-60 minutes) to allow for SMAD phosphorylation.

  • Cell Lysis: Aspirate the medium and lyse the cells with lysis buffer.

  • Detection (Western Blot):

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Probe the membrane with primary antibodies against phospho-SMAD2/3 and total SMAD2/3, followed by incubation with appropriate HRP-conjugated secondary antibodies.

    • Visualize the bands using a chemiluminescence detection system.

  • Detection (ELISA):

    • Use a sandwich ELISA kit to quantify the levels of phospho-SMAD2/3 and total SMAD2/3 in the cell lysates.

  • Data Analysis:

    • Quantify the band intensities (Western blot) or absorbance values (ELISA).

    • Normalize the phospho-SMAD2/3 signal to the total SMAD2/3 signal.

    • Plot the normalized pSMAD levels against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

ALK5 Signaling Pathway

The following diagram illustrates the canonical TGF-β/ALK5 signaling pathway and the point of inhibition for selective ALK5 inhibitors.

ALK5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TGFb TGF-β Ligand TGFbRII TGF-βRII (Type II Receptor) TGFb->TGFbRII Binds SMAD23 SMAD2/3 ALK5 ALK5 (TGF-βRI) (Type I Receptor) TGFbRII->ALK5 Recruits & Phosphorylates pSMAD23 pSMAD2/3 ALK5->SMAD23 Phosphorylates SMAD4 SMAD4 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex Binds SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Fibrosis, etc.) Nucleus->Gene_Transcription Regulates AGMB129 AGMB-129 & Other ALK5 Inhibitors AGMB129->ALK5 Inhibits

Caption: Simplified TGF-β/ALK5 signaling pathway and the mechanism of inhibition by AGMB-129.

Experimental Workflow for ALK5 Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical characterization of a selective ALK5 inhibitor.

Experimental_Workflow Start Compound Synthesis (e.g., AGMB-129) Biochemical_Assay Biochemical Assay (ALK5 Kinase Inhibition) Start->Biochemical_Assay Cellular_Assay Cellular Assay (pSMAD Inhibition) Biochemical_Assay->Cellular_Assay Selectivity_Profiling Kinase Selectivity Profiling Cellular_Assay->Selectivity_Profiling In_Vivo_PK In Vivo Pharmacokinetics (PK) Selectivity_Profiling->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (PD - pSMAD) In_Vivo_PK->In_Vivo_PD Efficacy_Models Disease Efficacy Models (e.g., Fibrosis Models) In_Vivo_PD->Efficacy_Models Tox Toxicology Studies Efficacy_Models->Tox Clinical_Trials Clinical Trials Tox->Clinical_Trials

Caption: A representative workflow for the preclinical development of an ALK5 inhibitor.

References

A Head-to-Head Comparison of Gut-Restricted TGF-β Inhibitors for Inflammatory Bowel Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of intestinal immune homeostasis and has emerged as a promising therapeutic target for inflammatory bowel disease (IBD). However, the systemic administration of TGF-β inhibitors is associated with significant side effects due to the pleiotropic nature of this cytokine. To circumvent this, a new generation of gut-restricted TGF-β inhibitors is being developed. These agents are designed to act locally in the gastrointestinal tract, minimizing systemic exposure and associated toxicities. This guide provides a head-to-head comparison of two leading gut-restricted TGF-β inhibitors: Ontunisertib (AGMB-129) and Mongersen (B10856282) (GED-0301) .

While direct head-to-head clinical trials are not yet available, this guide synthesizes the current preclinical and clinical data to offer a comparative overview of their mechanism of action, efficacy, safety, and pharmacokinetic profiles.

Mechanism of Action

Both this compound and mongersen modulate the TGF-β signaling pathway, albeit through different mechanisms, to restore immune balance in the gut.

This compound (AGMB-129) is an orally administered, small-molecule inhibitor of the TGF-β receptor I (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] By directly inhibiting the kinase activity of ALK5, this compound blocks the downstream signaling cascade that leads to pro-inflammatory and pro-fibrotic responses.[1][2] Its gut-restricted nature is achieved through rapid first-pass metabolism in the liver, which prevents clinically relevant systemic exposure.[1][2]

Mongersen (GED-0301) is an oral antisense oligonucleotide that targets the messenger RNA (mRNA) of SMAD7, an intracellular inhibitor of TGF-β signaling.[3][4] In the inflamed gut of IBD patients, SMAD7 levels are elevated, leading to a blockade of TGF-β's anti-inflammatory effects.[3][4] Mongersen binds to SMAD7 mRNA, promoting its degradation and thereby reducing SMAD7 protein levels. This, in turn, restores the immunosuppressive functions of the TGF-β pathway.[3]

Preclinical and Clinical Data Summary

The following tables summarize the available quantitative data for this compound and mongersen. It is important to note that this data is collated from separate studies and does not represent a direct head-to-head comparison.

Table 1: this compound (AGMB-129) Clinical Trial Data
Trial Phase Population Dosage Key Efficacy/Pharmacodynamic Endpoints Key Safety/Pharmacokinetic Findings Reference
Phase 1 Healthy VolunteersSingle and multiple ascending dosesHigh local exposure in the ileum.Well-tolerated at all doses. No drug-related safety signals or dose-limiting toxicities. Low systemic exposure, confirming GI-restricted profile.[5][6]
Phase 2a (STENOVA - Interim Analysis) Patients with Fibrostenosing Crohn's Disease (FSCD)100mg once-daily or 200mg twice-daily for 12 weeksSignificant downregulation of fibrotic (p=0.0036) and inflammatory (p<0.0001) pathways in mucosal biopsies (high dose vs. placebo).Favorable safety and tolerability at both doses, similar to placebo. No signs of cardiac toxicity or pro-inflammatory effects. Very low systemic exposure.[1][7]
Table 2: Mongersen (GED-0301) Clinical Trial Data
Trial Phase Population Dosage Key Efficacy Endpoints Key Safety Findings Reference
Phase 1 Patients with active, steroid-dependent/resistant Crohn's Disease40, 80, or 160 mg/day for 7 daysReduction in inflammatory cytokine-expressing CCR9-positive T cells in the blood.Well-tolerated with no serious adverse events. Most adverse events were mild and unrelated to treatment.[8]
Phase 2 Patients with active Crohn's Disease10, 40, or 160 mg/day for 2 weeksClinical Remission (CDAI < 150) at Day 15: 12% (10mg), 55% (40mg), 65% (160mg) vs. 10% (placebo). Clinical Response (CDAI reduction ≥ 100) at Day 28: 37% (10mg), 58% (40mg), 72% (160mg) vs. 17% (placebo).Most adverse events were related to complications and symptoms of Crohn's disease.[9][10][11]
Phase 2 (Open-Label) Patients with active Crohn's Disease160 mg/day for 12 weeksClinical Remission (CDAI < 150): 38.9% (Week 4), 55.6% (Week 8), 50.0% (Week 12). Clinical Response (CDAI reduction ≥ 100): 72.2% (Week 4), 77.8% (Week 8), 77.8% (Week 12).Confirmed the good safety profile of mongersen.[12]
Phase 3 Patients with active Crohn's Disease-Prematurely discontinued (B1498344) due to an interim analysis showing no effect on the activity of Crohn's disease.-[4]

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of gut-restricted TGF-β inhibitors are provided below.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This is a widely used preclinical model to induce colitis in mice that mimics aspects of human IBD.

Objective: To evaluate the efficacy of a gut-restricted TGF-β inhibitor in reducing intestinal inflammation.

Methodology:

  • Induction of Colitis: C57BL/6 mice are typically administered 2-5% (w/v) DSS in their drinking water for 5-7 consecutive days.[13][14] The concentration and duration can be adjusted to induce acute or chronic colitis.

  • Treatment: The gut-restricted TGF-β inhibitor is administered orally, once or twice daily, starting either concurrently with DSS administration (prophylactic model) or after the onset of clinical signs of colitis (therapeutic model). A vehicle control group receives the formulation without the active compound.

  • Monitoring: Mice are monitored daily for body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a Disease Activity Index (DAI).[13]

  • Endpoint Analysis: At the end of the study, mice are euthanized, and the colons are collected. The colon length is measured as an indicator of inflammation (shorter colon length indicates more severe inflammation).

  • Histological Analysis: The colon tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). A blinded pathologist scores the sections for the severity of inflammation, crypt damage, and cellular infiltration.[13][14][15]

  • Biomarker Analysis: Colon tissue can be homogenized to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR, and myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.

In Vitro ALK5 Kinase Inhibition Assay

This biochemical assay is used to determine the potency of a small molecule inhibitor, such as this compound, against its target kinase.

Objective: To quantify the half-maximal inhibitory concentration (IC50) of a compound against ALK5.

Methodology:

  • Reagents: Recombinant human ALK5 kinase, a suitable kinase substrate (e.g., a generic serine/threonine kinase peptide), ATP, and a kinase assay buffer.[16][17]

  • Assay Principle: The assay measures the phosphorylation of the substrate by ALK5 in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is inversely proportional to the inhibitory activity of the compound. Detection can be achieved through various methods, such as quantifying the amount of ADP produced using a luminescence-based assay (e.g., ADP-Glo™).[16][17]

  • Procedure:

    • A serial dilution of the test inhibitor is prepared.

    • The inhibitor or vehicle control is pre-incubated with the ALK5 enzyme in a multi-well plate.

    • The kinase reaction is initiated by adding a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the detection reagent is added to measure the kinase activity (e.g., luminescence).

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.[16]

In Vitro SMAD7 Knockdown Assay

This cell-based assay is used to confirm the mechanism of action of an antisense oligonucleotide like mongersen.

Objective: To measure the ability of mongersen to reduce SMAD7 expression in intestinal epithelial cells.

Methodology:

  • Cell Line: A human colorectal cancer cell line, such as HCT-116, is commonly used.[12]

  • Transfection: The cells are transfected with different batches and concentrations of the mongersen antisense oligonucleotide. A control oligonucleotide with a scrambled sequence is used as a negative control.

  • Incubation: The cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for the antisense mechanism to take effect.

  • Analysis of SMAD7 Expression:

    • Quantitative Real-Time PCR (qPCR): RNA is extracted from the cells, reverse-transcribed to cDNA, and qPCR is performed to quantify the levels of SMAD7 mRNA. The results are normalized to a housekeeping gene (e.g., GAPDH).

    • Western Blotting: Protein lysates are prepared from the cells, and Western blotting is performed using an antibody specific for SMAD7 to determine the protein levels. β-actin or another housekeeping protein is used as a loading control.

  • Data Analysis: The reduction in SMAD7 mRNA and protein levels in the mongersen-treated cells is compared to the control-treated cells to determine the efficacy of knockdown.

Mandatory Visualizations

TGF-β Signaling Pathway and Points of Inhibition

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Therapeutic Intervention TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII 1. Binding TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 3. Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD7 SMAD7 SMAD7->TGFbRI Inhibition SMAD7_mRNA SMAD7 mRNA SMAD7_mRNA->SMAD7 Gene_transcription Target Gene Transcription (Anti-inflammatory/ Pro-fibrotic) SMAD_complex->Gene_transcription 5. Nuclear Translocation & Gene Regulation Gene_transcription->SMAD7_mRNA Negative Feedback AGMB129 This compound (AGMB-129) AGMB129->TGFbRI Inhibits Kinase Activity Mongersen Mongersen (GED-0301) Mongersen->SMAD7_mRNA Degrades mRNA

Caption: TGF-β signaling pathway and the mechanisms of action of this compound and mongersen.

Experimental Workflow for Preclinical Evaluation

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Efficacy & PK/PD cluster_analysis Endpoint Analysis kinase_assay ALK5 Kinase Assay (e.g., for this compound) animal_model Induction of Colitis (e.g., DSS Model) kinase_assay->animal_model knockdown_assay SMAD7 Knockdown Assay (e.g., for Mongersen) knockdown_assay->animal_model cell_based_assays Cell-based Functional Assays (e.g., Cytokine Production) cell_based_assays->animal_model treatment Oral Administration of Inhibitor vs. Vehicle animal_model->treatment monitoring Daily Monitoring (DAI Score) treatment->monitoring pk_pd Pharmacokinetic & Pharmacodynamic Analysis monitoring->pk_pd histology Histological Scoring of Colon pk_pd->histology biomarkers Biomarker Analysis (Cytokines, MPO) pk_pd->biomarkers data_analysis Statistical Analysis & Interpretation histology->data_analysis biomarkers->data_analysis

Caption: A generalized experimental workflow for the preclinical evaluation of gut-restricted TGF-β inhibitors.

References

Validating Ontunisertib's selectivity for ALK5 over other TGF-β receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ontunisertib (also known as AGMB-129) is a potent, orally administered small molecule inhibitor targeting Activin Receptor-Like Kinase 5 (ALK5), the type I receptor for Transforming Growth Factor-β (TGF-β).[1][2] By selectively blocking the kinase activity of ALK5, this compound offers a promising therapeutic strategy for conditions driven by excessive TGF-β signaling, such as fibrostenotic Crohn's disease.[3][4] This guide provides a comparative overview of this compound's selectivity for ALK5, supported by available experimental data and detailed methodologies for key validation assays.

The TGF-β Signaling Pathway and ALK5 Inhibition

The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including proliferation, differentiation, and extracellular matrix production. The canonical pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TGFβRII), which then recruits and phosphorylates a type I receptor, predominantly ALK5. This phosphorylation event activates ALK5, which in turn phosphorylates the downstream signaling proteins SMAD2 and SMAD3. These activated SMADs then form a complex with SMAD4, translocate to the nucleus, and regulate the transcription of target genes. This compound exerts its therapeutic effect by directly inhibiting the kinase activity of ALK5, thereby preventing the phosphorylation of SMAD2/3 and blocking the downstream signaling cascade.[5]

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFbRII TGFβRII TGF_beta->TGFbRII 1. Binding ALK5 ALK5 (TGFβRI) TGFbRII->ALK5 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 3. Phosphorylation pSMAD23 pSMAD2/3 Complex SMAD2/3/4 Complex pSMAD23->Complex 4. Complex Formation SMAD4 SMAD4 SMAD4->Complex Gene_Transcription Target Gene Transcription Complex->Gene_Transcription 5. Nuclear Translocation & Gene Regulation This compound This compound This compound->ALK5 Inhibition

Caption: Simplified TGF-β signaling pathway and the inhibitory action of this compound.

Comparative Selectivity of ALK5 Inhibitors

The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to undesirable side effects. While comprehensive public data on the selectivity of this compound across the entire TGF-β receptor family is limited, available information indicates its potent inhibition of ALK5. For a comparative perspective, the table below includes selectivity data for other well-characterized ALK5 inhibitors, Galunisertib and SB-431542.

Target KinaseThis compound (IC50)Galunisertib (IC50)SB-431542 (IC50)
ALK5 (TGFβR1) ≤100 nM 56 nM[6]94 nM[6]
ALK1 (ACVR1A)Data not publicly available>10,000 nMNo significant inhibition
ALK2 (ACVR1)Data not publicly available>10,000 nMNo significant inhibition
ALK3 (BMPR1A)Data not publicly available>10,000 nMNo significant inhibition
ALK4 (ACVR1B)Data not publicly available129 nM (cell-free)[6]129 nM (cell-free)[6]
ALK6 (BMPR1B)Data not publicly available470 nMNo significant inhibition
ALK7 (ACVR1C)Data not publicly availableData not publicly available47 nM (cell-free)[6]

Note: IC50 values represent the concentration of an inhibitor required to achieve 50% inhibition of the kinase activity in vitro. Lower values indicate higher potency. The lack of publicly available data for this compound against other TGF-β receptors prevents a direct head-to-head comparison of its selectivity profile.

Experimental Protocols

The validation of a kinase inhibitor's potency and selectivity relies on robust biochemical and cellular assays. The following are representative protocols for the key experiments used to characterize ALK5 inhibitors like this compound.

Biochemical Kinase Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of the ALK5 kinase.

Objective: To determine the in vitro IC50 value of this compound for ALK5.

Methodology:

  • Reagent Preparation: Recombinant human ALK5 enzyme, a suitable kinase substrate (e.g., a generic peptide substrate), and ATP are prepared in a kinase reaction buffer.

  • Compound Preparation: this compound is serially diluted to a range of concentrations in DMSO and then further diluted in the kinase reaction buffer.

  • Reaction Incubation: The ALK5 enzyme is pre-incubated with the various concentrations of this compound for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding.

  • Reaction Initiation: The kinase reaction is initiated by the addition of the ATP and substrate mixture. The final ATP concentration is typically at or near its Km value for ALK5.

  • Detection: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 30°C and then stopped. The amount of phosphorylated substrate is quantified using a suitable detection method, such as radiometric assays (e.g., ³³P-ATP) or luminescence-based assays (e.g., ADP-Glo™).[4][7]

  • Data Analysis: The percentage of kinase activity inhibition is calculated for each concentration of this compound relative to a vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.

Cellular SMAD2/3 Phosphorylation Assay

This assay assesses the ability of an inhibitor to block TGF-β-induced signaling within a cellular context by measuring the phosphorylation of the downstream targets, SMAD2 and SMAD3.[8]

Objective: To determine the cellular IC50 value of this compound for the inhibition of TGF-β-induced SMAD2/3 phosphorylation.

Methodology:

  • Cell Culture: A cell line responsive to TGF-β (e.g., HaCaT keratinocytes or NIH-3T3 fibroblasts) is cultured in appropriate media and seeded in multi-well plates.

  • Compound Treatment: Cells are pre-incubated with a range of concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with a fixed concentration of TGF-β1 (e.g., 1-5 ng/mL) for a defined period (e.g., 30-60 minutes) to induce SMAD2/3 phosphorylation.

  • Cell Lysis: The cells are lysed to release the cellular proteins, and the total protein concentration is determined.

  • Detection: The levels of phosphorylated SMAD2/3 (pSMAD2/3) and total SMAD2/3 are quantified using methods such as Western blotting or ELISA with specific antibodies.[9]

  • Data Analysis: The ratio of pSMAD2/3 to total SMAD2/3 is calculated for each treatment condition. The percentage of inhibition is determined relative to cells treated with TGF-β1 alone, and the cellular IC50 value is calculated.

experimental_workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay A Prepare Reagents (ALK5, Substrate, ATP) C Pre-incubate ALK5 with this compound A->C B Serial Dilution of This compound B->C D Initiate Kinase Reaction (add ATP/Substrate) C->D E Quantify Phosphorylation D->E F Determine IC50 E->F G Culture TGF-β Responsive Cells H Pre-treat with This compound G->H I Stimulate with TGF-β1 H->I J Cell Lysis I->J K Measure pSMAD2/3 and Total SMAD2/3 J->K L Determine Cellular IC50 K->L

Caption: Representative experimental workflow for characterizing a kinase inhibitor.

Conclusion

This compound is a potent inhibitor of ALK5, the primary type I receptor in the TGF-β signaling pathway. While publicly available data on its selectivity against other TGF-β family receptors is currently limited, its targeted action on ALK5 holds significant promise for the treatment of diseases characterized by excessive TGF-β signaling. Further research and publication of comprehensive selectivity profiling will provide a more complete understanding of this compound's therapeutic window and potential off-target effects. The experimental protocols outlined in this guide provide a framework for the continued investigation and validation of this compound and other ALK5 inhibitors.

References

Ontunisertib's Anti-Fibrotic Potential: A Comparative Review Across Preclinical and Clinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Ontunisertib (AGMB-129), a novel, gut-restricted ALK5 inhibitor, with other anti-fibrotic agents. We delve into its mechanism of action and collate available clinical data, alongside a review of preclinical evidence for mechanistically similar compounds and established anti-fibrotic therapies across various experimental models.

Executive Summary

This compound (AGMB-129) is emerging as a promising therapeutic candidate for fibrostenosing Crohn's disease (FSCD), a debilitating condition with no approved anti-fibrotic treatments.[1] Its targeted, gut-restricted inhibition of the pro-fibrotic TGF-β pathway via ALK5 presents a significant advantage by minimizing systemic side effects.[2][3] Positive topline data from the Phase 2a STENOVA clinical trial underscore its potential, demonstrating a favorable safety profile, target engagement, and encouraging efficacy signals in patients with FSCD.[4] While specific preclinical data on this compound in diverse fibrosis models remains largely proprietary, this guide cross-validates its anti-fibrotic potential by examining its mechanism of action in the context of other ALK5 inhibitors and comparing its clinical profile with established anti-fibrotic drugs, Nintedanib and Pirfenidone.

Mechanism of Action: Targeting the TGF-β Pathway with ALK5 Inhibition

The transforming growth factor-beta (TGF-β) signaling pathway is a central driver of fibrosis in a multitude of tissues.[2] this compound is a potent and selective inhibitor of the TGF-β receptor I, also known as activin receptor-like kinase 5 (ALK5).[2] By blocking ALK5, this compound prevents the phosphorylation of downstream SMAD proteins, thereby inhibiting the transcription of pro-fibrotic genes and the subsequent deposition of extracellular matrix (ECM) components that lead to tissue scarring.[5]

A key innovation of this compound is its gut-restricted design. After oral administration, it achieves high concentrations in the gastrointestinal tract, the site of fibrosis in FSCD, while having minimal systemic exposure due to rapid first-pass metabolism in the liver.[2][6] This localized action is intended to avoid the cardiac toxicities associated with systemic ALK5 inhibition.[3]

TGF_beta_pathway cluster_ecm Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII Binding ALK5 ALK5 (TGF-β RI) TGFbRII->ALK5 Recruitment & Phosphorylation SMAD23 SMAD2/3 ALK5->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3/4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Transcription Gene Transcription (e.g., Collagen, α-SMA) SMAD_complex->Transcription Nuclear Translocation Fibrosis Fibrosis Transcription->Fibrosis Leads to This compound This compound This compound->ALK5 Inhibition

Diagram 1: this compound's Mechanism of Action in the TGF-β Signaling Pathway.

Cross-Validation in Different Models: A Comparative Analysis

Due to the limited public availability of preclinical data for this compound across various fibrosis models, this section will focus on the clinical findings in FSCD and draw parallels with the preclinical performance of the mechanistically similar ALK5 inhibitor, Galunisertib (B1674415), and other established anti-fibrotic agents.

Intestinal Fibrosis Models

This compound (Clinical Data): The Phase 2a STENOVA trial provides the most robust data for this compound's anti-fibrotic effect in humans with intestinal fibrosis.[4] Interim results from this study in 103 patients with FSCD demonstrated:

  • Target Engagement: Significant downregulation of both fibrotic (p=0.0036) and inflammatory (p<0.0001) pathways in mucosal biopsies from the high-dose cohort compared to placebo.[2][7]

  • Efficacy Signals: Positive trends were observed in several exploratory clinical endpoints, including the Simple Endoscopic Score for Crohn's Disease (SES-CD) and Magnetic Resonance Enterography (MRE) parameters, which are used to assess strictures.[1][4]

Alternative Agents (Preclinical Data): Various animal models are utilized to study intestinal fibrosis, though none perfectly recapitulate the human disease.[8][9] These models are crucial for evaluating the therapeutic potential of anti-fibrotic drugs before they advance to clinical trials.

Model Description This compound (Inferred Effect) Comparator Agents (Observed Effect)
TNBS-induced colitis Chronic inflammation induced by trinitrobenzene sulfonic acid leads to colonic fibrosis.Expected to reduce collagen deposition and pro-fibrotic gene expression due to ALK5 inhibition.Pirfenidone: Reduced collagen content and expression of TGF-β1 and procollagen (B1174764) I mRNA.
SAMP1/YitFc mice Spontaneous model of chronic ileitis that develops fibrosis.Expected to attenuate the development of intestinal strictures and fibrosis.Anti-TGF-β Antibody: Reduced collagen deposition and improved intestinal architecture.

Table 1: Comparison of Anti-Fibrotic Effects in Intestinal Fibrosis Models

experimental_workflow_intestinal_fibrosis cluster_induction Fibrosis Induction cluster_treatment Treatment cluster_analysis Analysis Induction Induce Intestinal Fibrosis (e.g., TNBS, Spontaneous Model) Treatment Administer this compound or Comparator Agent Induction->Treatment Histology Histological Analysis (Collagen Staining) Treatment->Histology Gene_Expression Gene Expression Analysis (TGF-β, Collagen, α-SMA) Treatment->Gene_Expression Functional Functional Assessment (Stricture Assessment) Treatment->Functional

Diagram 2: General Experimental Workflow for Preclinical Intestinal Fibrosis Studies.
Other Fibrosis Models (Liver, Lung, Skin)

While this compound is specifically designed for gastrointestinal-restricted delivery, understanding the effects of its target (ALK5) in other fibrotic diseases is crucial for appreciating its broader anti-fibrotic potential. Here, we compare the preclinical data of the systemic ALK5 inhibitor, Galunisertib, with established anti-fibrotic drugs.

Model Description Galunisertib (ALK5 Inhibitor) Nintedanib Pirfenidone
Liver Fibrosis (CCl4-induced) Carbon tetrachloride administration induces chronic liver injury and fibrosis.Reduced Smad2 phosphorylation, downregulated fibrogenic genes (e.g., collagens, TIMP1), and modified the composition of the deposited ECM.Inhibited expression of collagen I, α-SMA, and PDGFR.Reduced collagen deposition and expression of pro-fibrotic and pro-inflammatory cytokines.
Pulmonary Fibrosis (Bleomycin-induced) Bleomycin (B88199) administration induces lung injury and subsequent fibrosis.Not widely reported in this model.Reduced fibrosis and inflammation.Reduced fibrosis and dysfunction.
Dermal Fibrosis (In vitro) TGF-β induced fibro-proliferative dermal fibroblasts.Attenuated fibrotic gene expression (collagen-1a, α-SMA, fibronectin) and enhanced in vitro wound closure.Not widely reported in this model.Reduced expression of α-SMA and collagen.

Table 2: Comparison of Anti-Fibrotic Effects in Liver, Lung, and Dermal Fibrosis Models

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for key experiments cited in the preclinical evaluation of anti-fibrotic agents.

In Vitro Fibroblast-to-Myofibroblast Transition (FMT) Assay
  • Cell Culture: Primary human intestinal fibroblasts are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Induction of FMT: Cells are seeded in 24-well plates and allowed to adhere. The medium is then replaced with serum-free medium for 24 hours, followed by stimulation with recombinant human TGF-β1 (10 ng/mL) for 48 hours to induce differentiation into myofibroblasts.

  • Treatment: Investigational compounds (e.g., this compound, comparators) are added at various concentrations 1 hour prior to TGF-β1 stimulation.

  • Analysis:

    • Immunofluorescence: Cells are fixed, permeabilized, and stained for α-smooth muscle actin (α-SMA), a marker of myofibroblasts.

    • Western Blot: Cell lysates are analyzed for the expression of α-SMA, collagen I, and fibronectin.

    • RT-qPCR: RNA is extracted to quantify the gene expression of ACTA2 (α-SMA), COL1A1, and FN1.

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
  • Animal Model: C57BL/6 mice (8-10 weeks old) are used.

  • Induction of Fibrosis: Mice are anesthetized, and a single intratracheal instillation of bleomycin (1.5-3.0 U/kg) or saline (control) is administered.

  • Treatment: Daily oral gavage of the test compound (e.g., Nintedanib, Pirfenidone) or vehicle is initiated either prophylactically (from day 0) or therapeutically (e.g., from day 7 or 14) and continued for 14-21 days.

  • Analysis (at endpoint):

    • Histology: Lungs are harvested, fixed, and stained with Masson's trichrome to assess collagen deposition and lung architecture. Fibrosis is quantified using the Ashcroft scoring system.

    • Hydroxyproline Assay: The total lung collagen content is quantified from lung homogenates.

    • Bronchoalveolar Lavage (BAL): BAL fluid is collected to analyze inflammatory cell infiltration and cytokine levels.

Conclusion

This compound represents a significant advancement in the development of therapies for fibrostenosing Crohn's disease. Its gut-restricted ALK5 inhibition mechanism offers a targeted approach to combat intestinal fibrosis while potentially avoiding the systemic side effects that have hindered the development of other ALK5 inhibitors. The positive safety and target engagement data from the STENOVA clinical trial are highly encouraging.

While direct preclinical comparisons of this compound in a wide range of fibrosis models are not yet publicly available, the extensive evidence supporting the anti-fibrotic efficacy of ALK5 inhibition in various organs, as demonstrated by compounds like Galunisertib, provides a strong rationale for this compound's therapeutic potential. The continued clinical development of this compound, along with the future publication of its comprehensive preclinical data, will be critical in fully elucidating its role in the treatment of FSCD and potentially other fibrotic conditions. The comparative data presented in this guide, contextualizing this compound within the broader landscape of anti-fibrotic therapies, should serve as a valuable resource for the scientific and drug development community.

References

Benchmarking Ontunisertib Against Standard-of-Care in Animal Models of Intestinal Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Ontunisertib (AGMB-129), an investigational agent, against standard-of-care biologics for the treatment of intestinal fibrosis, a key feature of Fibrostenosing Crohn's Disease (FSCD). While direct head-to-head preclinical data in animal models is limited, this document synthesizes available information to offer a comparative overview based on mechanism of action, and preclinical and clinical findings.

Introduction to this compound and Standard-of-Care

This compound is an orally administered, gastrointestinal (GI)-restricted small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor I, also known as activin receptor-like kinase 5 (ALK5).[1][2] Its targeted action within the GI tract is designed to minimize systemic exposure and associated side effects.[1] The therapeutic rationale for this compound in FSCD is based on the central role of the TGF-β pathway in driving fibrosis.[1][3]

Currently, there are no approved anti-fibrotic therapies specifically for FSCD.[3] The standard-of-care for managing stricturing Crohn's disease primarily involves controlling inflammation with biologic agents, such as the anti-tumor necrosis factor (TNF) antibody adalimumab. In cases of persistent obstruction, endoscopic balloon dilation or surgical intervention are employed.

Mechanism of Action

This compound directly targets the fibrotic process by inhibiting ALK5, a key kinase in the TGF-β signaling pathway. This pathway is a major regulator of fibroblast activation and extracellular matrix deposition, which are central to the development of intestinal fibrosis.

Standard-of-care biologics, such as adalimumab, primarily target inflammation by neutralizing TNF-α. While inflammation is a key trigger for fibrosis, the anti-fibrotic effects of these agents are considered indirect. Some in-vitro evidence suggests that adalimumab may also have direct anti-fibrotic effects by reducing the expression of fibrotic markers.

cluster_this compound This compound (ALK5 Inhibition) cluster_soc Standard-of-Care (Anti-TNF-α) TGF-β TGF-β ALK5 Receptor ALK5 Receptor TGF-β->ALK5 Receptor SMAD2/3 Phosphorylation SMAD2/3 Phosphorylation ALK5 Receptor->SMAD2/3 Phosphorylation Fibroblast Activation Fibroblast Activation SMAD2/3 Phosphorylation->Fibroblast Activation Extracellular Matrix Deposition Extracellular Matrix Deposition Fibroblast Activation->Extracellular Matrix Deposition This compound This compound This compound->ALK5 Receptor Inhibits Inflammatory Cells Inflammatory Cells TNF-α TNF-α Inflammatory Cells->TNF-α Inflammation Inflammation TNF-α->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis Promotes Adalimumab Adalimumab Adalimumab->TNF-α Neutralizes Animal Acclimatization Animal Acclimatization Induction of Colitis (TNBS/DSS) Induction of Colitis (TNBS/DSS) Animal Acclimatization->Induction of Colitis (TNBS/DSS) Treatment Groups Treatment Groups Induction of Colitis (TNBS/DSS)->Treatment Groups Vehicle Control Vehicle Control Treatment Groups->Vehicle Control This compound This compound Treatment Groups->this compound Standard-of-Care (e.g., Adalimumab) Standard-of-Care (e.g., Adalimumab) Treatment Groups->Standard-of-Care (e.g., Adalimumab) Endpoint Analysis Endpoint Analysis Vehicle Control->Endpoint Analysis This compound->Endpoint Analysis Standard-of-Care (e.g., Adalimumab)->Endpoint Analysis

References

Assessing the Synergistic Potential of Ontunisertib with Anti-inflammatory Drugs: A Therapeutic Potential Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 2, 2025

There is currently no direct clinical or preclinical data quantifying the synergistic effects of Ontunisertib (AGMB-129) when combined with other anti-inflammatory drugs. However, the mechanism of action of this compound, a gut-restricted ALK5 inhibitor, suggests a strong theoretical potential for synergy with existing anti-inflammatory agents in the treatment of fibrostenosing Crohn's disease (FSCD). This guide provides a framework for understanding this potential, summarizing the available clinical observations and outlining hypothetical preclinical strategies to investigate these interactions.

This compound: Clinical Observations in a Combination Setting

This compound is a novel, orally administered small molecule designed to locally inhibit the activin receptor-like kinase 5 (ALK5), also known as the transforming growth factor-beta (TGF-β) receptor 1[1]. By blocking the TGF-β pathway, a key driver of fibrosis, this compound aims to reduce the intestinal scarring and narrowing characteristic of FSCD[1].

The Phase 2a STENOVA trial (NCT05843578) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in patients with FSCD[2]. A crucial aspect of this study is that this compound was administered as an adjunct to the existing standard of care, which included anti-inflammatory biologics[3][4].

STENOVA Trial Overview:

Parameter Details
Study Design Randomized, double-blind, placebo-controlled Phase 2a trial[2].
Population Patients with symptomatic fibrostenotic Crohn's disease[2].
Intervention This compound administered on top of standard of care, including anti-inflammatory biologics[4].
Key Findings (Interim Analysis) Favorable safety and tolerability profile, similar to placebo[4]. Successful target engagement, with significant downregulation of both fibrotic and inflammatory pathways in the ileal mucosa[4].

While the topline results from the STENOVA trial are promising and demonstrate the safety of co-administering this compound with anti-inflammatory biologics, a detailed subgroup analysis to quantify synergistic efficacy has not yet been publicly released[3][4][5][6][7][8][9][10]. The observed downregulation of inflammatory pathways by this compound itself, on top of standard of care, hints at a potential dual anti-inflammatory and anti-fibrotic effect[4].

Theoretical Framework for Synergy: Complementary Mechanisms of Action

The rationale for expecting synergistic effects stems from the distinct and potentially complementary signaling pathways targeted by this compound and major classes of anti-inflammatory drugs used in Inflammatory Bowel Disease (IBD).

This compound and the TGF-β Pathway

This compound blocks ALK5, preventing the phosphorylation of Smad2 and Smad3. This inhibits the transcription of pro-fibrotic genes, such as collagens and fibronectin, thereby aiming to reduce tissue scarring.

TGFB_Pathway TGFB TGF-β ALK5 ALK5 Receptor TGFB->ALK5 Binds Smad23 Smad2/3 ALK5->Smad23 Phosphorylates pSmad23 p-Smad2/3 SmadComplex Smad Complex pSmad23->SmadComplex Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus ProFibroticGenes Pro-Fibrotic Gene Transcription Nucleus->ProFibroticGenes Promotes This compound This compound This compound->ALK5 Inhibits

Caption: this compound's mechanism of action in the TGF-β pathway.

Synergy with Anti-TNF-α Biologics

Anti-TNF-α agents (e.g., infliximab, adalimumab) neutralize the pro-inflammatory cytokine TNF-α, a key mediator in IBD[11]. TNF-α signals through its receptors (TNFR1/2) to activate pathways like NF-κB, leading to the transcription of various inflammatory genes[12][13]. By targeting distinct pathways, this compound and anti-TNF-α drugs could offer a dual approach, simultaneously suppressing a major inflammatory cascade and the downstream fibrotic consequences.

AntiTNF_Synergy cluster_inflammation Inflammatory Cascade cluster_fibrosis Fibrotic Cascade TNF TNF-α TNFR TNFR TNF->TNFR NFkB NF-κB Pathway TNFR->NFkB InflammatoryGenes Inflammatory Gene Transcription NFkB->InflammatoryGenes TGFB TGF-β InflammatoryGenes->TGFB Upregulates AntiTNF Anti-TNF-α Biologics AntiTNF->TNF Neutralizes ALK5 ALK5 TGFB->ALK5 Smad Smad Pathway ALK5->Smad FibroticGenes Fibrotic Gene Transcription Smad->FibroticGenes This compound This compound This compound->ALK5 Inhibits

Caption: Distinct and complementary pathways of this compound and Anti-TNF drugs.

Synergy with JAK Inhibitors

Janus kinase (JAK) inhibitors (e.g., tofacitinib (B832), upadacitinib) are small molecules that block the JAK-STAT signaling pathway, which is utilized by numerous pro-inflammatory cytokines implicated in IBD[14][15][16]. By inhibiting multiple cytokine pathways simultaneously, JAK inhibitors offer broad anti-inflammatory effects[17][18]. Combining a JAK inhibitor with this compound could provide a comprehensive blockade of both cytokine-driven inflammation and TGF-β-mediated fibrosis.

Synergy with Corticosteroids

Corticosteroids exert broad anti-inflammatory effects by binding to the glucocorticoid receptor (GR)[19][20]. The activated GR can translocate to the nucleus to upregulate anti-inflammatory genes and repress pro-inflammatory transcription factors like NF-κB and AP-1[20][21][22][23]. While effective for inducing remission, their long-term use is limited by side effects[20][23]. A synergistic combination with this compound could potentially allow for lower or shorter courses of corticosteroids to manage the inflammatory component of FSCD, while this compound addresses the underlying fibrotic process.

Proposed Preclinical Experimental Workflow for Synergy Assessment

To formally assess the potential synergistic effects of this compound with anti-inflammatory drugs, a structured preclinical workflow is necessary. Human intestinal organoids (HIOs) and in vivo models of intestinal fibrosis are valuable tools for such investigations[24][25][26].

Experimental Protocol: In Vitro Synergy Assessment in Human Intestinal Fibroblasts

  • Cell Culture: Culture primary human intestinal fibroblasts or a cell line like CCD-18Co[27][28].

  • Induction of Fibrosis: Stimulate the cells with TGF-β1 to induce differentiation into myofibroblasts and the expression of fibrotic markers[27][28].

  • Treatment: Treat the stimulated cells with:

    • This compound alone (dose-response).

    • An anti-inflammatory drug (e.g., a corticosteroid like methylprednisolone (B1676475) or an anti-TNF-α biologic like adalimumab) alone (dose-response)[27][28].

    • A combination of this compound and the anti-inflammatory drug at various concentrations.

  • Endpoint Analysis:

    • Quantitative PCR and Western Blot: Measure the expression of fibrosis markers (e.g., Collagen I, α-SMA, Fibronectin) and inflammatory markers (e.g., IL-6, MCP-1)[27][28].

    • Immunofluorescence: Visualize the expression and organization of α-SMA stress fibers[27][28].

  • Synergy Calculation: Use the Chou-Talalay method to calculate a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Preclinical_Workflow Start Start: Culture Human Intestinal Fibroblasts Induction Induce Fibrosis (TGF-β1 Stimulation) Start->Induction Treatment Drug Treatment Induction->Treatment GroupA This compound Alone Treatment->GroupA GroupB Anti-inflammatory Drug Alone Treatment->GroupB GroupC Combination Therapy Treatment->GroupC Analysis Endpoint Analysis GroupA->Analysis GroupB->Analysis GroupC->Analysis qPCR qPCR / Western Blot (Fibrosis & Inflammatory Markers) Analysis->qPCR IF Immunofluorescence (α-SMA) Analysis->IF Synergy Calculate Combination Index (Chou-Talalay Method) qPCR->Synergy IF->Synergy End Assess Synergy Synergy->End

Caption: Proposed in vitro workflow to assess drug synergy.

Conclusion and Future Directions

The distinct, yet interconnected, pathways of inflammation and fibrosis in Crohn's disease provide a strong rationale for exploring combination therapies. This compound, with its targeted, gut-restricted anti-fibrotic mechanism, is a prime candidate for synergistic partnerships with established anti-inflammatory agents. While the STENOVA trial confirms the safety of such combinations, dedicated preclinical and clinical studies are required to quantify the potential for synergistic efficacy. The forthcoming detailed results from the STENOVA study, particularly any subgroup analyses based on concomitant medications, are eagerly awaited by the research community. Future preclinical work should focus on the systematic evaluation of these combinations in relevant models of intestinal fibrosis and inflammation to guide the design of future clinical trials.

References

Independent Validation of Onvansertib's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Drug Nomenclature: The initial query requested information on "Ontunisertib." Our research indicates that this compound is an inhibitor of ALK5 (TGFβR1) and is under investigation for fibrostenosing Crohn's disease.[1][2][3][4][5][6][7] It is likely that the intended drug for a discussion on Polo-like Kinase 1 (PLK1) inhibition was "Onvansertib," a well-documented PLK1 inhibitor. This guide will proceed with the analysis of Onvansertib (B609756) and its comparison with other PLK1 inhibitors.

Introduction to PLK1 Inhibition

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[8][9][10] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[9][11][12] This makes PLK1 an attractive target for anticancer therapy.[10][13][14] PLK1 inhibitors disrupt the mitotic process, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[8][15][16] This guide provides an independent validation of the mechanism of action of Onvansertib, a selective PLK1 inhibitor, and compares its performance with other notable PLK1 inhibitors, Volasertib and Rigosertib.

Comparative Analysis of PLK1 Inhibitors

The following table summarizes the key characteristics and performance data of Onvansertib, Volasertib, and Rigosertib.

FeatureOnvansertib (NMS-P937)Volasertib (BI 6727)Rigosertib (ON 01910)
Primary Target PLK1PLK1, PLK2, PLK3PLK1 (also reported to inhibit PI3K/Akt pathway and act as a microtubule-destabilizing agent)[17][18][19][20][21]
Binding Mechanism ATP-competitiveATP-competitiveNon-ATP-competitive (reported as allosteric inhibitor of PLK1 and also as binding to the colchicine (B1669291) site of β-tubulin)[17][18][19][20]
IC50 (PLK1) 2 nM[22]0.87 nM[16]9 nM[17][18][22]
Selectivity >5000-fold selective over PLK2/PLK3[22]6-fold and 65-fold greater selectivity against PLK2 and PLK3, respectively[16]30-fold greater selectivity against PLK2; no activity against PLK3[22]
Administration OralIntravenous or OralIntravenous
Clinical Development Phase 1b/2 and Phase 2 trials for various cancers, including metastatic castration-resistant prostate cancer and small cell lung cancer.[23][24]Phase 3 trials for acute myeloid leukemia (some trials discontinued).[12]Phase 3 trials for myelodysplastic syndromes.

Mechanism of Action: PLK1 Signaling Pathway

PLK1 is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle formation, chromosome segregation, and cytokinesis. Its activity is tightly regulated throughout the cell cycle. Onvansertib, as a selective PLK1 inhibitor, disrupts these processes, leading to mitotic arrest and apoptosis in cancer cells.

PLK1_Signaling_Pathway PLK1 Signaling Pathway in Mitosis cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CyclinB_CDK1_inactive Cyclin B/CDK1 (inactive) Cdc25 Cdc25 (inactive) CyclinB_CDK1_inactive->Cdc25 activates CyclinB_CDK1_active Cyclin B/CDK1 (active) CyclinB_CDK1_inactive->CyclinB_CDK1_active Wee1_Myt1 Wee1/Myt1 Wee1_Myt1->CyclinB_CDK1_inactive inhibits Cdc25_active Cdc25 (active) Cdc25->Cdc25_active PLK1_active PLK1 (active) PLK1_active->Cdc25 activates Cdc25_active->CyclinB_CDK1_inactive activates Mitotic_Events Centrosome Maturation Spindle Assembly Chromosome Segregation Cytokinesis CyclinB_CDK1_active->Mitotic_Events Apoptosis Apoptosis Mitotic_Events->Apoptosis failure leads to Onvansertib Onvansertib Onvansertib->PLK1_active inhibits

Caption: Onvansertib inhibits PLK1, preventing the activation of Cdc25 and subsequent activation of the Cyclin B/CDK1 complex, leading to mitotic arrest and apoptosis.

Experimental Validation Protocols

The validation of Onvansertib's mechanism of action relies on a series of well-established experimental protocols.

Cell Viability Assay

Objective: To determine the cytotoxic effects of Onvansertib on cancer cell lines.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of Onvansertib, a vehicle control, and a positive control (e.g., another known cytotoxic agent).

  • After a specified incubation period (e.g., 72 hours), a viability reagent (e.g., CellTiter-Glo®) is added to each well.[9]

  • Luminescence is measured using a plate reader to quantify the amount of ATP, which is proportional to the number of viable cells.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[25]

Cell Cycle Analysis

Objective: To assess the effect of Onvansertib on cell cycle progression.

Methodology:

  • Cancer cells are treated with Onvansertib or a vehicle control for a defined period (e.g., 24 hours).

  • Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Fixed cells are washed and resuspended in a staining solution containing a DNA intercalating dye (e.g., propidium (B1200493) iodide) and RNase A.

  • The DNA content of the cells is analyzed by flow cytometry.

  • The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified to determine if the drug induces cell cycle arrest at a specific phase.[26]

Western Blotting

Objective: To examine the effect of Onvansertib on the expression and phosphorylation status of key proteins in the PLK1 signaling pathway.

Methodology:

  • Cancer cells are treated with Onvansertib or a vehicle control.

  • Cell lysates are prepared, and protein concentration is determined.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

  • The membrane is blocked and then incubated with primary antibodies specific for proteins of interest (e.g., phospho-PLK1, total PLK1, Cyclin B1, phospho-Histone H3).

  • The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for validating the mechanism of action of a PLK1 inhibitor like Onvansertib.

Experimental_Workflow Workflow for Validating PLK1 Inhibitor MoA Start Cancer Cell Lines Treatment Treat with Onvansertib (Dose-response and time-course) Start->Treatment Cell_Viability Cell Viability Assay (e.g., CellTiter-Glo) Treatment->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Western_Blot Western Blotting (Protein expression/phosphorylation) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Cell_Cycle->Data_Analysis Western_Blot->Data_Analysis Conclusion Confirmation of PLK1 Inhibition and Downstream Effects Data_Analysis->Conclusion

Caption: A typical experimental workflow for validating the mechanism of action of a PLK1 inhibitor.

Conclusion

The independent validation data strongly support the mechanism of action of Onvansertib as a potent and selective PLK1 inhibitor. Its ability to induce mitotic arrest and apoptosis in cancer cells is well-documented through various in vitro and in vivo studies.[11][27] When compared to other PLK1 inhibitors, Onvansertib demonstrates high selectivity for PLK1 over other PLK family members and is orally bioavailable, which are advantageous properties for a clinical candidate.[22][25] While Volasertib also shows high potency, its broader kinase inhibition profile might contribute to different efficacy and toxicity profiles. Rigosertib's mechanism of action is more complex, with evidence suggesting multiple targets beyond PLK1, which could lead to a different spectrum of anti-cancer activity and side effects.[19][20] The continued clinical development of Onvansertib, particularly in combination with other therapies, holds promise for the treatment of various cancers.[11][23]

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal of Ontunisertib in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The responsible disposal of investigational compounds like Ontunisertib is a critical component of laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, adherence to established protocols is not just a matter of compliance but a commitment to a safe and sustainable research environment. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of personnel and adherence to regulatory standards.

Understanding the Regulatory Landscape

The disposal of pharmaceutical waste, including research compounds, is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) are the primary federal bodies overseeing this process.[1][2] It is crucial to recognize that state and local regulations may impose even stricter requirements.[1] Therefore, consulting with your institution's Environmental Health and Safety (EHS) department is the mandatory first step in the disposal process.

Characterizing this compound Waste

Before disposal, it is essential to characterize the waste stream containing this compound. As an inhibitor of TGFβ receptor I/ALK5 used in research, it should be handled with care.[3] While a specific Safety Data Sheet (SDS) detailing the hazardous characteristics of this compound was not found, it is prudent to treat all research compounds as potentially hazardous unless confirmed otherwise by a formal hazard assessment. Pharmaceutical waste can be broadly categorized as non-hazardous, hazardous, or controlled substances.[1] Given its biological activity, this compound waste may be classified as hazardous depending on its concentration and the specific regulations applicable.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the general steps for the proper disposal of this compound. This should be adapted to comply with your institution-specific procedures and local regulations.

1. Segregation and Collection:

  • Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your EHS department.

  • Collect all waste materials containing this compound, including unused stock solutions, contaminated personal protective equipment (PPE), and experimental materials, in a designated, properly labeled, and sealed container.

2. Consultation and Hazard Determination:

  • Contact your institution's EHS department. They are the definitive resource for determining the appropriate disposal pathway for chemical waste.

  • Provide the EHS department with all available information on this compound, including its name, chemical nature (kinase inhibitor), and any available safety information.

3. Packaging and Labeling:

  • Use chemically resistant containers recommended by your EHS department.

  • Label the waste container clearly with "Hazardous Waste," the name "this compound," and any other required information as per institutional and regulatory guidelines.

4. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area until it is collected by trained EHS personnel or a licensed hazardous waste vendor.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

5. Documentation:

  • Maintain accurate records of the waste generated, including the quantity and date of accumulation. This documentation is crucial for regulatory compliance.

Disposal Options for Pharmaceutical Waste

The appropriate disposal method for this compound will be determined by its hazard classification. The following table summarizes common disposal methods for pharmaceutical waste.

Waste ClassificationDisposal MethodDescriptionKey Considerations
Hazardous Waste Incineration High-temperature destruction in a licensed hazardous waste incinerator. This is the preferred method for many pharmaceutical compounds.[2]Ensures complete destruction of the active pharmaceutical ingredient. Must be performed by a licensed and approved vendor.
Chemical Treatment Neutralization or degradation of the active compound to a non-hazardous substance.Method must be validated and approved for the specific compound.
Non-Hazardous Waste Incineration Can be incinerated in a licensed medical waste incinerator.A common and effective method for non-hazardous pharmaceutical waste.
Secure Landfill Disposal in a specially designed and permitted landfill.Generally used for solid waste forms and is less preferred than incineration for pharmaceuticals.
Trash (with precautions) For certain non-hazardous drugs, the FDA provides guidelines for disposal in household trash.[4][5] This involves mixing the drug with an unappealing substance (e.g., coffee grounds, cat litter) in a sealed bag.[4][5]This method is NOT recommended for research compounds like this compound without explicit approval from your EHS department.

Experimental Workflow for this compound Disposal

The logical flow for making decisions regarding the disposal of this compound is illustrated in the diagram below.

Ontunisertib_Disposal_Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Department start->consult_ehs is_hazardous Hazardous Waste? consult_ehs->is_hazardous hazardous_disposal Follow Hazardous Waste Protocol: - Segregate & Label - Store Securely - Arrange for Licensed Vendor Pickup is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Pharmaceutical Waste Protocol: - Segregate & Label - Dispose via Approved Method (e.g., Incineration) is_hazardous->non_hazardous_disposal No end End: Waste Disposed Compliantly hazardous_disposal->end non_hazardous_disposal->end

This compound Disposal Decision Workflow

By following these guidelines and working closely with your institution's safety experts, you can ensure the proper and safe disposal of this compound, upholding your commitment to laboratory safety and environmental responsibility.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.